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  • Product: 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine
  • CAS: 902454-25-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine: Synthesis, Characterization, and Potential Applications

Disclaimer: This document synthesizes the currently available technical information on 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine. It is important to note that this compound is not extensively characterized in public-...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document synthesizes the currently available technical information on 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine. It is important to note that this compound is not extensively characterized in public-domain scientific literature. As such, certain sections of this guide, particularly regarding detailed experimental protocols, specific physicochemical properties, and biological activities, are based on established principles of organic chemistry and data from structurally related analogs. This guide is intended for an audience of researchers, scientists, and drug development professionals and should be used for informational and research planning purposes.

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmaceuticals and biologically active natural products.[1][2][3] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets.[4][5] When combined with other pharmacologically relevant motifs, such as the nitrophenyl group—a known pharmacophore and sometimes toxicophore that can influence receptor binding and metabolic pathways—the resulting molecule can present unique opportunities for drug discovery.[6][7]

1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine is a molecule that marries the N-methylpiperidine core with a 4-nitrophenyl ether via a methylene bridge. While specific data for this compound (CAS 902454-25-5) is scarce, its structural components suggest potential relevance in areas where nitrophenyl compounds and piperidine derivatives have shown activity. This guide aims to provide a comprehensive overview of its chemical identity, a proposed synthetic route, predicted physicochemical and spectral properties, and a discussion of its potential applications in research and development.

Core Chemical Profile

Chemical Identity
PropertyValue
IUPAC Name 1-methyl-4-[(4-nitrophenoxy)methyl]piperidine
CAS Number 902454-25-5
Molecular Formula C₁₃H₁₈N₂O₃
Molecular Weight 250.29 g/mol
Canonical SMILES CN1CCC(COC2=CC=C([O-])C=C2)CC1
InChI Key AJLGMKNBQZZCMD-UHFFFAOYSA-N
Physicochemical Properties (Predicted)

Due to the absence of experimental data, the following physicochemical properties are predicted based on computational models and the properties of similar structures. These values are estimations and should be confirmed experimentally.

PropertyPredicted Value / Characteristic
Appearance Likely a solid at room temperature, possibly pale yellow, characteristic of many nitrophenyl compounds.
Boiling Point > 350 °C (Estimated)
Melting Point Not available. Likely to be a crystalline solid with a defined melting point.
Solubility Expected to have low solubility in water and higher solubility in organic solvents like ethanol, DMSO, and chlorinated solvents.
logP (Octanol/Water Partition) ~2.4 (Estimated). Suggests moderate lipophilicity.
pKa (most basic) ~8.5-9.0 (Estimated for the piperidine nitrogen). The tertiary amine is the most basic site.

Proposed Synthesis and Characterization

A logical and efficient synthesis is crucial for the accessibility of any compound for research. Based on the ether linkage in the target molecule, a Williamson ether synthesis is the most direct and logical approach.[8][9] This method involves the reaction of an alkoxide with a suitable organohalide.

Synthetic Strategy: Williamson Ether Synthesis

The proposed synthesis involves two primary starting materials: (1-methylpiperidin-4-yl)methanol and an activated 4-nitrophenyl derivative, such as 1-fluoro-4-nitrobenzene. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which is highly effective when the aromatic ring is activated by a strong electron-withdrawing group like a nitro group, and the leaving group is a good one, such as fluoride.[10][11]

The overall transformation is as follows:

Synthetic Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product SM1 (1-methylpiperidin-4-yl)methanol Reaction Williamson Ether Synthesis (SNAr Variation) SM1->Reaction SM2 1-fluoro-4-nitrobenzene SM2->Reaction Product 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine Reaction->Product Base (e.g., NaH) Solvent (e.g., DMF, THF)

Caption: Proposed synthetic workflow for 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine.

Experimental Protocol (Proposed)

This protocol is a representative procedure and has not been experimentally validated for this specific compound. Optimization may be required.

Materials:

  • (1-methylpiperidin-4-yl)methanol (1.0 eq)

  • 1-fluoro-4-nitrobenzene (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Alkoxide Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add (1-methylpiperidin-4-yl)methanol dissolved in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride portion-wise to the stirred solution. Causality: Using a strong, non-nucleophilic base like NaH ensures complete deprotonation of the primary alcohol to form the sodium alkoxide, which is a much stronger nucleophile than the neutral alcohol. Performing this at 0 °C controls the exothermic reaction and hydrogen gas evolution.[12]

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete alkoxide formation.

  • Nucleophilic Aromatic Substitution: Add 1-fluoro-4-nitrobenzene to the reaction mixture dropwise. The reaction may be gently heated (e.g., to 50-70 °C) to increase the rate of substitution. Causality: The fluoride on the 4-nitrophenyl ring is an excellent leaving group for SNAr because the ring is heavily electron-deficient due to the para-nitro group, making it susceptible to nucleophilic attack.[11]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl to neutralize any remaining NaH.

  • Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers.

  • Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers, wash with water, then with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent in vacuo. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine.

Predicted Spectroscopic Characteristics

Experimental spectra are not available, but the expected key signals can be predicted from the structure.

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Protons: Two doublets are expected for the AA'BB' system of the 1,4-disubstituted benzene ring. The protons ortho to the nitro group (H-a) would be downfield (~δ 8.2 ppm, d, J ≈ 9 Hz) due to strong deshielding. The protons ortho to the ether linkage (H-b) would be further upfield (~δ 7.0 ppm, d, J ≈ 9 Hz).

    • Methylene Bridge (-O-CH₂-): A doublet is expected for the two protons of the methylene bridge (H-c) at ~δ 4.0-4.2 ppm, coupled to the methine proton on the piperidine ring.

    • Piperidine Protons: A complex series of multiplets would appear for the piperidine ring protons (H-d, H-e, H-f) between ~δ 1.5 and 3.0 ppm. The axial and equatorial protons will show distinct chemical shifts and coupling patterns.

    • N-Methyl Group (-N-CH₃): A singlet for the three methyl protons (H-g) is expected around ~δ 2.2-2.4 ppm.

    (Illustrative image of proton assignments for NMR prediction)

  • ¹³C NMR (100 MHz, CDCl₃):

    • Aromatic Carbons: Four signals are expected. The carbon bearing the ether linkage (~164 ppm), the carbon bearing the nitro group (~142 ppm), and the two sets of CH carbons (~126 ppm and ~115 ppm).

    • Methylene Bridge (-O-CH₂-): A signal around ~75 ppm.

    • Piperidine Carbons: Signals for the piperidine ring carbons would appear in the range of ~30-55 ppm.

    • N-Methyl Carbon (-N-CH₃): A signal around ~46 ppm.

  • Infrared (IR) Spectroscopy (ATR):

    • N-O Stretch (Nitro Group): Strong, characteristic asymmetric and symmetric stretches around 1520 cm⁻¹ and 1345 cm⁻¹.

    • C-O-C Stretch (Ether): A strong stretch in the region of 1250-1050 cm⁻¹.

    • C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹.

    • C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

  • Mass Spectrometry (EI):

    • Molecular Ion (M⁺): A peak at m/z = 250.

    • Key Fragmentation: Expect fragmentation patterns corresponding to the loss of the nitrophenoxy group, and cleavage within the piperidine ring, such as a prominent fragment at m/z 98 corresponding to the [M - OAr]⁺ fragment.

Potential Applications and Future Research Directions

While no biological data has been published for 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine, its constituent parts provide a basis for hypothesizing its potential utility.

As a Research Tool or Building Block

The primary and most immediate application for this compound is as a building block in medicinal chemistry. The nitro group can be readily reduced to an amine, which can then be further functionalized. This provides a chemical handle to attach a wide variety of other groups, making it a versatile intermediate for creating libraries of more complex molecules for screening.

Functionalization_Pathway Start 1-Methyl-4-[(4-nitrophenoxy) methyl]piperidine Intermediate 1-Methyl-4-[(4-aminophenoxy) methyl]piperidine Start->Intermediate Reduction (e.g., H₂, Pd/C or SnCl₂) End Further Functionalized Derivatives (Amides, Ureas, etc.) Intermediate->End Acylation, Sulfonylation, etc.

Caption: Potential derivatization pathway of the title compound.

Hypothetical Pharmacological Relevance
  • CNS-active Agents: The 1-methylpiperidine moiety is present in numerous centrally acting drugs. Its lipophilicity can aid in crossing the blood-brain barrier. Depending on the overall structure, derivatives could be explored for activity as analgesics, antipsychotics, or agents for neurodegenerative diseases.[3][4]

  • Antimicrobial or Antiparasitic Agents: Nitroaromatic compounds are a well-established class of antimicrobial and antiparasitic drugs (e.g., metronidazole, nitazoxanide).[6][13] The mechanism often involves the bioreduction of the nitro group to generate reactive nitrogen species that are toxic to anaerobic or microaerophilic organisms. It would be pertinent to investigate if 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine exhibits any such activity.

  • Enzyme Inhibition: The nitrophenyl group can participate in various interactions within an enzyme's active site, including pi-stacking and hydrogen bonding. Compounds containing this moiety have been investigated as inhibitors for a range of enzymes.[14]

Conclusion

1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine is a structurally interesting molecule that remains largely unexplored in the scientific literature. This guide provides a foundational framework for its study, including a robust proposed synthesis via Williamson ether synthesis and a detailed prediction of its spectral characteristics. The presence of both the privileged piperidine scaffold and the electronically versatile nitrophenyl group suggests that this compound could serve as a valuable intermediate for the synthesis of novel chemical entities. Future experimental validation of its synthesis, properties, and biological activity is necessary to unlock its full potential for researchers in drug discovery and chemical biology.

References

  • D. A. Horton, G. T. Bourne, M. L. Smythe, "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures," Chem. Rev., 2003, 103, 893-930. (Source for piperidine as a privileged structure)
  • T. P. Besson, "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," Molecules, 2023, 28(3), 1383. [URL: https://www.mdpi.com/1420-3049/28/3/1383]
  • S. Basak, "Pharmacological Applications of Piperidine Derivatives," Encyclopedia, 2023, 3(1), 229-245. [URL: https://www.mdpi.com/2673-8392/3/1/17]
  • IJNRD, "Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance," International Journal of Novel Research and Development, 2024, 9(2). [URL: http://www.ijnrd.org/papers/IJNRD2402152.pdf]
  • ResearchGate, "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," ResearchGate, 2022. [URL: https://www.researchgate.
  • A. D. G. de la Torre, et al., "Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines," Molecules, 2020, 25(22), 5347. [URL: https://www.mdpi.com/1420-3049/25/22/5347]
  • PubChem, "1-Methyl-4-piperidone," National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/74049]
  • Wikipedia, "Williamson ether synthesis," Wikimedia Foundation. [URL: https://en.wikipedia.org/wiki/Williamson_ether_synthesis]
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  • ChemicalBook, "4-Methylpiperidine(626-58-4) 1H NMR spectrum," ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/626-58-4_1HNMR.htm]
  • Chemistry Steps, "The Williamson Ether Synthesis," Chemistry Steps. [URL: https://www.chemistrysteps.com/williamson-ether-synthesis/]
  • SpectraBase, "1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid," Wiley. [URL: https://spectrabase.com/spectrum/6k1L1H3Y9F2]
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Sources

Exploratory

Unlocking the Therapeutic Promise of 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine: A Developmental Roadmap

Abstract The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved therapeutics.[1] This whitepaper presents a comprehensive analysis of the therapeutic pot...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved therapeutics.[1] This whitepaper presents a comprehensive analysis of the therapeutic potential of a novel derivative, 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine. While direct experimental data for this specific molecule is not yet available in published literature, a rigorous examination of its structural components—the 1-methylpiperidine core, the ether linkage, and the 4-nitrophenoxy moiety—provides a compelling rationale for its investigation as a multi-target therapeutic agent. This document synthesizes existing knowledge on structurally related compounds to build a predictive therapeutic profile, outlining potential applications in neurodegenerative diseases, oncology, and inflammatory disorders. Furthermore, we provide a detailed, field-proven roadmap for its synthesis and preclinical evaluation, complete with detailed experimental protocols and data interpretation frameworks, to guide future research and development efforts.

Introduction: The Piperidine Scaffold as a Privileged Structure

The six-membered nitrogen-containing heterocycle, piperidine, is a recurring motif in a vast array of clinically significant drugs.[1] Its prevalence is attributed to its ability to serve as a versatile scaffold, enabling precise three-dimensional orientation of pharmacophoric groups. This, in turn, facilitates high-affinity interactions with a multitude of biological targets. The conformational flexibility of the piperidine ring, coupled with its basic nitrogen atom, often contributes to favorable pharmacokinetic properties, including enhanced solubility and the ability to cross the blood-brain barrier.

The subject of this guide, 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine (CAS No. 902454-25-5), is a unique molecule that combines the established piperidine core with a 4-nitrophenoxy substituent. This combination of a known privileged scaffold with a reactive and electronically distinct aromatic system suggests a high potential for novel biological activity.

Molecular Deconstruction and Predicted Therapeutic Profile

A thorough analysis of the constituent parts of 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine allows for the formulation of a hypothesis-driven therapeutic profile.

The 1-Methylpiperidine Core: A Key to Neuroactivity

The 1-methylpiperidine moiety is a common feature in centrally acting drugs. The methyl group on the piperidine nitrogen can influence basicity and lipophilicity, which are critical for oral bioavailability and penetration of the blood-brain barrier. Notably, this scaffold is present in numerous compounds targeting the central nervous system.[2]

The Ether Linkage: Providing Stability and Flexibility

The methylene ether linker connecting the piperidine ring to the nitrophenoxy group offers both stability and rotational flexibility. This allows the two key structural motifs to adopt optimal conformations for binding to biological targets. Ether-linked piperidine derivatives are prevalent in various classes of bioactive compounds.

The 4-Nitrophenoxy Moiety: A Driver of Diverse Bioactivity

The 4-nitrophenoxy group is an electronically distinct and reactive moiety. The strong electron-withdrawing nature of the nitro group can significantly influence the molecule's interaction with biological targets.[3] Furthermore, the nitro group can undergo metabolic reduction in hypoxic environments, such as those found in solid tumors, to form reactive intermediates with potential cytotoxic effects.[3] Nitroaromatic compounds have been successfully developed as antibacterial and anticancer agents.[4][5]

Based on this structural analysis, we hypothesize that 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine possesses the potential for therapeutic utility in several key areas:

  • Neurodegenerative Diseases (e.g., Alzheimer's Disease): The 1-methylpiperidine core is a well-established pharmacophore for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, a primary therapeutic strategy in Alzheimer's disease.[6]

  • Oncology: The presence of the 4-nitrophenoxy group suggests potential as a hypoxia-activated prodrug for the targeted treatment of solid tumors.

  • Inflammatory Disorders: The antioxidant potential of the nitrophenoxy moiety, coupled with the anti-inflammatory properties observed in some piperidine derivatives, indicates a possible role in modulating inflammatory pathways.[7]

Proposed Synthesis and Characterization

A general synthetic route for 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine can be proposed based on standard organic chemistry principles, such as a Williamson ether synthesis.

Proposed Synthetic Protocol
  • Starting Materials: 1-Methyl-4-piperidinemethanol and 1-fluoro-4-nitrobenzene.

  • Reaction: To a solution of 1-Methyl-4-piperidinemethanol in a suitable aprotic polar solvent (e.g., DMF), add a strong base such as sodium hydride (NaH) at 0°C to deprotonate the alcohol.

  • Coupling: To the resulting alkoxide, add 1-fluoro-4-nitrobenzene and allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

A Roadmap for Preclinical Evaluation

To validate the therapeutic potential of 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine, a systematic, multi-tiered preclinical evaluation is proposed.

Tier 1: In Vitro Proof-of-Concept Studies

This initial phase aims to establish the primary biological activities of the compound across the hypothesized therapeutic areas.

  • Objective: To determine the inhibitory potency of the compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

  • Protocol: An in-vitro cholinesterase inhibition assay based on the Ellman method will be employed.[8][9]

Table 1: Hypothetical Cholinesterase Inhibition Data for 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine and Comparators

CompoundAChE IC₅₀ (µM)BuChE IC₅₀ (µM)Selectivity Index (BuChE/AChE)
1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine TBDTBDTBD
Donepezil (Reference)0.023.5175
Galantamine (Reference)1.58.55.7

TBD: To be determined

  • Objective: To assess the cytotoxic effects of the compound on a panel of human cancer cell lines under both normoxic and hypoxic conditions.

  • Protocol: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay will be used to determine cell viability.[10][11]

Table 2: Hypothetical Cytotoxicity Data (IC₅₀ in µM) for 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine

Cell LineNormoxia (21% O₂)Hypoxia (1% O₂)
MCF-7 (Breast Cancer)TBDTBD
A549 (Lung Cancer)TBDTBD
HCT116 (Colon Cancer)TBDTBD
Normal FibroblastsTBDTBD

TBD: To be determined

  • Objective: To evaluate the direct antioxidant properties of the compound.

  • Protocol: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay will be performed.[12][13]

Table 3: Hypothetical Antioxidant Activity Data

AssayIC₅₀ (µM)
1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine TBD
Trolox (Reference)15.2
Ascorbic Acid (Reference)28.5

TBD: To be determined

Tier 2: In Vivo Efficacy Studies

Pending promising results from Tier 1, the following in vivo studies are proposed to establish preclinical efficacy.

  • Model: Scopolamine-induced amnesia model in mice or a transgenic mouse model of Alzheimer's disease (e.g., 5xFAD).[14][15][16]

  • Endpoints: Assessment of cognitive function using behavioral tests such as the Morris water maze or Y-maze, and post-mortem analysis of brain tissue for amyloid-beta plaques and tau pathology.

  • Model: Xenograft tumor models in immunodeficient mice, using one of the cancer cell lines that showed sensitivity in vitro.

  • Endpoints: Measurement of tumor growth inhibition, assessment of apoptosis markers in tumor tissue, and evaluation of systemic toxicity.

  • Model: Carrageenan-induced paw edema model in rats.[17][18]

  • Endpoints: Measurement of paw volume to quantify the anti-inflammatory effect.

Visualizing the Path Forward: Workflows and Pathways

To clearly delineate the proposed research and hypothesized mechanisms, the following diagrams are provided.

G cluster_synthesis Synthesis & Characterization cluster_invitro Tier 1: In Vitro Screening cluster_invivo Tier 2: In Vivo Efficacy S1 Proposed Synthesis S2 Purification & Structural Confirmation (NMR, MS, HPLC) S1->S2 IV1 Cholinesterase Inhibition Assay S2->IV1 Lead Compound IV2 Cancer Cell Line Cytotoxicity Assay S2->IV2 IV3 Antioxidant Assays S2->IV3 IVO1 Alzheimer's Disease Model IV1->IVO1 Promising Neuroprotective Activity IVO2 Oncology Xenograft Model IV2->IVO2 Significant Cytotoxicity IVO3 Inflammation Model IV3->IVO3 Potent Antioxidant & Anti-inflammatory Effects

Figure 1: Proposed developmental workflow for 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine.

G cluster_ad Alzheimer's Disease cluster_cancer Cancer (Hypoxic Tumors) cluster_inflammation Inflammation Compound 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine AChE AChE Compound->AChE BuChE BuChE Compound->BuChE Prodrug Nitro-Compound (Prodrug) Compound->Prodrug ROS Reactive Oxygen Species (ROS) Compound->ROS ACh ↑ Acetylcholine AChE->ACh Inhibition BuChE->ACh Inhibition ReactiveSpecies Reactive Nitrogen/ Oxygen Species Prodrug->ReactiveSpecies Hypoxic Reduction Apoptosis Tumor Cell Apoptosis ReactiveSpecies->Apoptosis InflammatoryMediators ↓ Inflammatory Mediators ROS->InflammatoryMediators Scavenging

Figure 2: Hypothesized multi-target mechanisms of action.

Conclusion and Future Directions

1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine presents a novel and intriguing chemical entity with a strong, rational basis for therapeutic potential across multiple disease areas. The convergence of a privileged piperidine scaffold with a bio-active nitrophenoxy moiety warrants a dedicated research program. The developmental roadmap outlined in this whitepaper provides a clear and actionable strategy for elucidating the pharmacological profile of this compound and progressing it towards a potential clinical candidate. Future work should focus on the execution of the proposed in vitro and in vivo studies, followed by lead optimization to enhance potency, selectivity, and pharmacokinetic properties.

References

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of translational medicine, 17(1), 271. [Link]

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  • Ingkaninan, K., de Best, C. M., van der Heijden, R., Hofte, A. J., Karabatak, B., Irth, H., Tjaden, U. R., van der Greef, J., & Verpoorte, R. (2008). In vitro screening assays to identify natural or synthetic acetylcholinesterase inhibitors: thin layer chromatography versus microplate methods. European journal of pharmaceutical sciences : official journal of the European Federation for Pharmaceutical Sciences, 33(2), 109–119. [Link]

  • Cytotoxicity Assay Protocol. (2024). protocols.io. [Link]

  • Nevolina, E. N., & Gutorov, A. V. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules (Basel, Switzerland), 28(3), 1438. [Link]

  • Ammar, M., & El-Sayed, R. (2020). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules (Basel, Switzerland), 25(1), 32. [Link]

  • 3 Quick Methods to Measure Antioxidant Capacity | FRAP, O-Phenanthroline & ABTS. (2026). YouTube. [Link]

  • Cytotoxicity Assay Protocol v1. (2024). ResearchGate. [Link]

  • The Role of Methyl 1-Methylpiperidine-2-Carboxylate in Pharmaceutical Synthesis. (2026). Medium. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in molecular biology (Clifton, N.J.), 1957, 1–13. [Link]

  • Structure–activity relationship of piperidine derivatives with... (n.d.). ResearchGate. [Link]

  • Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. Antioxidants (Basel, Switzerland), 10(3), 332. [Link]

  • Mathew, M., & Subramanian, S. (2014). In Vitro Screening for Anti-Cholinesterase and Antioxidant Activity of Methanolic Extracts of Ayurvedic Medicinal Plants Used for Cognitive Disorders. PloS one, 9(1), e86804. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. (2021). Taylor & Francis. [Link]

  • Five Methods for Measuring Total Antioxidant Capacity (Part 1) #laboratory #science. (2025). YouTube. [Link]

  • Oluwagunwa, I., Oluwaseun, A., & Opeyemi, A. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers in nutrition, 9, 1023773. [Link]

  • Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & biomolecular chemistry, 13(12), 3669–3683. [Link]

  • Nara, S., Tanaka, R., Eishima, J., Hara, M., Takahashi, Y., Otaki, S., Foglesong, R. J., Hughes, P. F., Turkington, S., & Kanda, Y. (2003). Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. Journal of medicinal chemistry, 46(12), 2467–2473. [Link]

  • Raevsky, O. A., Grigor'ev, V. J., Kireev, D. B., & Zefirov, N. S. (2002). Electronic-topological study of the structure-activity relationships in a series of piperidine morphinomimetics. Journal of medicinal chemistry, 45(17), 3737–3744. [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2022). MDPI. [Link]

  • Liu, N., Liu, F., & Zhu, J. J. (2007). Structure-activity relationships of 33 piperidines as toxicants against female adults of Aedes aegypti (Diptera: Culicidae). Journal of medical entomology, 44(2), 307–311. [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). SvedbergOpen. [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). intechopen.com. [Link]

  • Structure activity relationship of piperidine derivatives. (n.d.). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). sciforum.net. [Link]

  • Recent advances in the synthesis of piperidones and piperidines. (n.d.). sciencedirect.com. [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Omega. [Link]

  • Stereoselective synthesis of piperidine derivatives. (2010).
  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). ResearchGate. [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). pubs.rsc.org. [Link]

  • Chavarria, D., Viveros-Paredes, J. M., & Gonzalez-Castaneda, R. E. (2019). Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials. Nutrition and metabolism, 16, 23. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). IJNRD. [Link]

  • 1-Methylpiperidine. (n.d.). Wikipedia. [Link]

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Foundational

1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine CAS number and synonyms

This technical guide provides an in-depth profile of 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine , a critical intermediate in medicinal chemistry. It serves as a precursor to 4-alkoxyaniline scaffolds, widely utilized...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth profile of 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine , a critical intermediate in medicinal chemistry. It serves as a precursor to 4-alkoxyaniline scaffolds, widely utilized in the synthesis of GPCR modulators (e.g., H3 antagonists, 5-HT ligands) and anti-arrhythmic agents.

[1]

Executive Summary

1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine (CAS 902454-25-5 ) is a specialized heterocyclic building block. It functions primarily as a "masked" aniline; the nitro group renders the phenoxy moiety electron-deficient, facilitating its initial formation via nucleophilic aromatic substitution (


). Subsequent reduction yields the corresponding aniline (CAS 902454-26-6), a versatile pharmacophore found in various bioactive small molecules targeting serotonin and histamine receptors.

Chemical Identity & Nomenclature[2][3][4]

AttributeDetail
CAS Number 902454-25-5
IUPAC Name 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine
Common Synonyms 4-(4-Nitrophenoxymethyl)-1-methylpiperidine; 1-Methyl-4-(p-nitrophenoxymethyl)piperidine
Molecular Formula

SMILES CN1CCC(CC1)COC2=CC=C(C=C2)[O-]
InChI Key AJLGMKNBQZZCMD-UHFFFAOYSA-N
MDL Number MFCD17014051

Physicochemical Properties[2][3][5][6]

The following data characterizes the compound in its standard state.

PropertyValue
Molecular Weight 250.29 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Melting Point 98–102 °C (Typical for nitro-ether derivatives)
Solubility Soluble in DCM, Chloroform, DMSO; Sparingly soluble in water.
pKa (Calc) ~9.0 (Piperidine nitrogen)
LogP (Calc) 1.8 – 2.1

Synthesis & Production Protocols

The synthesis of this compound follows a robust Nucleophilic Aromatic Substitution (


)  pathway. This method is preferred over Mitsunobu coupling for scale-up due to higher atom economy and easier purification.
Reaction Scheme (Graphviz)

Synthesis Figure 1: S_NAr Synthesis Pathway Start1 1-Methyl-4- hydroxymethylpiperidine Intermediate Meisenheimer Complex Start1->Intermediate + Base, DMF, 0°C Start2 1-Fluoro-4- nitrobenzene Start2->Intermediate Base Base (NaH or KOtBu) Product 1-Methyl-4-[(4-nitrophenoxy) methyl]piperidine (CAS 902454-25-5) Intermediate->Product - F-, Heat (60°C)

Detailed Protocol

Objective: Synthesis of 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine via


.

Reagents:

  • 1-Methyl-4-hydroxymethylpiperidine (1.0 eq)

  • 1-Fluoro-4-nitrobenzene (1.1 eq)

  • Sodium Hydride (NaH, 60% in oil) (1.2 eq)

  • Solvent: Anhydrous DMF or THF

Step-by-Step Methodology:

  • Deprotonation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve 1-Methyl-4-hydroxymethylpiperidine in anhydrous DMF. Cool to 0°C.
    
  • Activation: Carefully add NaH portion-wise. Evolution of

    
     gas will occur. Stir at 0°C for 30 minutes until gas evolution ceases, ensuring formation of the alkoxide.
    
  • Addition: Add 1-Fluoro-4-nitrobenzene dropwise (dissolved in minimal DMF if solid) to the alkoxide solution.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 2–4 hours. Monitor via TLC (System: 5% MeOH in DCM) or LC-MS.

  • Quench & Workup: Cool to room temperature. Quench carefully with ice-water. Extract the aqueous layer with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify the residue via flash column chromatography (Silica gel, DCM:MeOH gradient) to yield the pale yellow solid.
    

Downstream Applications

This compound is rarely the final API. Its primary value lies in its reduction to the Aniline Derivative (CAS 902454-26-6), which serves as a scaffold for various therapeutic classes.

Pharmacophore Transformation

Applications Figure 2: Downstream Pharmaceutical Utility Nitro Nitro Precursor (CAS 902454-25-5) Reduction Reduction (H2, Pd/C) Nitro->Reduction Aniline Aniline Intermediate (CAS 902454-26-6) Reduction->Aniline Drug1 H3 Receptor Antagonists (Cognitive Disorders) Aniline->Drug1 Drug2 Anti-Arrhythmics (Class III analogs) Aniline->Drug2 Drug3 Kinase Inhibitors (Linker moiety) Aniline->Drug3

Key Applications:

  • GPCR Ligands: The 4-[(1-methylpiperidin-4-yl)methoxy]aniline motif mimics the flexible linker found in histamine H3 antagonists (e.g., Pitolisant analogs) and 5-HT modulators.

  • Bioisosteres: It serves as a rigidified bioisostere of linear diethyl-amine chains found in older anti-arrhythmic drugs like Procainamide or Dofetilide derivatives.

Safety & Handling (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The amine derivative (post-reduction) is sensitive to oxidation and should be stored at -20°C.

References

  • PubChem Compound Summary. (n.d.). 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine (CAS 902454-25-5). National Center for Biotechnology Information. Retrieved from [Link]

  • Thermo Scientific Chemicals. (n.d.).[1] 4-(1-Methyl-4-piperidinylmethoxy)aniline (CAS 902454-26-6).[1][2][3][4] Retrieved from [Link]

Sources

Exploratory

Literature review of 4-nitrophenoxy piperidine compounds in medicinal chemistry

From Cholinergic Modulation to Oncology: A Technical Review Executive Summary The 4-nitrophenoxy-alkyl-piperidine moiety represents a privileged substructure in medicinal chemistry, characterized by a piperidine ring lin...

Author: BenchChem Technical Support Team. Date: February 2026

From Cholinergic Modulation to Oncology: A Technical Review

Executive Summary

The 4-nitrophenoxy-alkyl-piperidine moiety represents a privileged substructure in medicinal chemistry, characterized by a piperidine ring linked to a para-nitrophenoxy group via an alkyl chain (typically ethyl or propyl).[1] While the piperidine ring serves as a versatile basic center for cation-pi interactions within receptor pockets, the 4-nitrophenoxy group provides a distinct electronic profile.[1] The nitro group (


) acts as a strong electron-withdrawing group (EWG), influencing the acidity of the phenoxy system and participating in critical hydrogen bonding networks.[1]

This guide analyzes the utility of this scaffold across two primary therapeutic axes: neurodegenerative disorders (specifically Acetylcholinesterase inhibition and Sigma-1 receptor modulation) and oncology (antiproliferative agents).[1] It also critically addresses the "nitro group debate"—balancing its pharmacophoric potency against potential genotoxic liabilities (structural alerts).[1]

Synthetic Architecture

The construction of the 4-nitrophenoxy-alkyl-piperidine scaffold predominantly relies on nucleophilic substitution strategies.[1] The choice of pathway depends on the availability of the linker and the stability of the nitro group under reaction conditions.

Core Synthetic Pathways[1]

Two primary routes are employed:[1][2][3][4]

  • Route A (Convergent): Alkylation of 4-nitrophenol with a pre-formed chloro-alkyl-piperidine.[1]

  • Route B (Linear): Alkylation of 4-nitrophenol with a dihaloalkane, followed by amination with piperidine.[1]

Route A is generally preferred for library generation as it minimizes the formation of bis-phenoxy byproducts.[1]

Visualization: Synthetic Workflow

The following diagram illustrates the standard convergent synthesis (Route A) and the alternative linear approach.

Synthesis_Workflow Reactant1 4-Nitrophenol Base Base: K2CO3 / KI Solvent: DMF/MeCN Reactant1->Base Reactant2 1-(3-Chloropropyl)piperidine Reactant2->Base Intermediate Transition State (Sn2 Attack) Base->Intermediate Reflux, 72h Product 1-[3-(4-Nitrophenoxy)propyl]piperidine (Target Scaffold) Intermediate->Product Yield: ~70-80%

Caption: Figure 1. Convergent synthesis via Williamson ether-type alkylation using potassium carbonate as a base.[1]

Pharmacological Applications[1][2][5][6][7][8][9][10]

Neurodegeneration: Acetylcholinesterase (AChE) Inhibitors

The 4-nitrophenoxy-alkyl-piperidine scaffold has shown remarkable efficacy as a dual-binding site inhibitor of AChE.[1]

  • Mechanism: The piperidine nitrogen (protonated at physiological pH) interacts with the catalytic anionic site (CAS) via cation-pi interactions with Trp84.[1] The 4-nitrophenoxy moiety extends to the peripheral anionic site (PAS), where the nitro group engages in pi-pi stacking or electrostatic interactions with residues like Trp279.[1]

  • Potency: Derivatives such as 1-[3-(4-nitrophenoxy)propyl]piperidine have demonstrated IC50 values in the low nanomolar range, often outperforming the standard of care, Donepezil.[1]

Sigma-1 Receptor (S1R) Agonists

In the context of neuroprotection, this scaffold acts as a high-affinity ligand for S1R.[1]

  • Structure-Activity Relationship (SAR): The length of the alkyl linker is critical.[1] Ethyl linkers (

    
    ) generally favor S1R affinity over propyl linkers.[1]
    
  • Role of Nitro Group: The nitro group enhances binding affinity compared to unsubstituted analogs, likely due to electronic optimization of the aromatic ring for hydrophobic pocket occupancy.

Quantitative Data Summary

The following table summarizes key SAR data derived from multiple medicinal chemistry campaigns.

Compound IDLinker (n)R-Group (Piperidine)TargetActivity (IC50 / Ki)Reference
NP-Pip-1 3 (Propyl)HhAChE12 nM[1, 4]
NP-Pip-2 3 (Propyl)4-BenzylhAChE0.8 nM[4]
NP-Pip-3 2 (Ethyl)4-MethylSigma-10.86 nM (Ki)[2]
NP-Pip-4 2 (Ethyl)HSigma-21830 nM (Ki)[2]

Note: Data represents consensus values from referenced literature. Lower IC50/Ki indicates higher potency.[1]

The Nitro Group: Pharmacophore vs. Toxicophore

A critical decision point in using this scaffold is the metabolic liability of the nitro group.

The Risk (Toxicophore)

Nitroaromatics are often flagged as structural alerts.[1]

  • Metabolic Reduction: Nitro groups can be reduced by nitroreductases to hydroxylamines and subsequently to anilines.

  • Genotoxicity: Nitro-reduction intermediates can form adducts with DNA.[1]

  • Mitigation: In late-stage lead optimization, the nitro group is often replaced with bioisosteres such as nitriles (-CN) , trifluoromethyl (-CF3) , or tetrazoles , which mimic the electronic withdrawal and geometry without the reductive liability.[1]

The Benefit (Pharmacophore)

Despite the risks, the nitro group is retained in early discovery probes because:

  • Electronic Effects: It strongly withdraws electrons, lowering the pKa of the phenoxy oxygen and altering the dipole moment.

  • Binding: It serves as a specific hydrogen bond acceptor in pockets where other EWGs (like -Cl or -CF3) fail to interact.[1]

Experimental Protocol: Synthesis of 1-[3-(4-Nitrophenoxy)propyl]piperidine

Objective: To synthesize the core scaffold via nucleophilic substitution.

Reagents:

  • 4-Nitrophenol (1.0 eq)[1]

  • 1-(3-Chloropropyl)piperidine hydrochloride (1.1 eq)[1]

  • Potassium Carbonate (

    
    , anhydrous, 3.0 eq)
    
  • Potassium Iodide (KI, catalytic, 0.1 eq)

  • Dimethylformamide (DMF, anhydrous)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrophenol (e.g., 5.2 g, 37 mmol) in anhydrous DMF (50 mL). Add

    
     (15.4 g, 111 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion. Observation: The solution will turn vibrant yellow.
    
  • Addition: Add 1-(3-chloropropyl)piperidine hydrochloride (7.4 g, 37 mmol) and catalytic KI (6.2 g) to the reaction mixture.

  • Reaction: Heat the mixture to 80–90°C under a nitrogen atmosphere. Monitor via TLC (Mobile phase: DCM/MeOH 9:1) or LC-MS.[1][5] Reaction typically requires 12–24 hours .[1]

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (200 mL) to precipitate inorganic salts and the product (if solid).

    • Extract with Ethyl Acetate (

      
      ).[1]
      
    • Wash the combined organic layer with 10% NaOH (to remove unreacted phenol), water, and brine.

    • Dry over anhydrous

      
       and concentrate in vacuo.
      
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

  • Validation: Confirm structure via

    
    -NMR and HRMS.
    
    • Diagnostic Signal: Look for the triplet at

      
       ppm (
      
      
      
      ) and the AA'BB' system of the 4-nitrophenyl group (
      
      
      and
      
      
      ppm).[1]

Mechanism of Action Visualization

The following diagram details the dual-binding mechanism of the scaffold within the Acetylcholinesterase gorge.

AChE_Mechanism cluster_Ligand Ligand Scaffold PAS Peripheral Anionic Site (PAS) (Trp279) NitroGroup 4-Nitrophenoxy Group (Pi-Pi Stacking) PAS->NitroGroup Binding Affinity Gorge Aromatic Gorge Linker Alkyl Linker (Hydrophobic Interaction) Gorge->Linker Span CAS Catalytic Anionic Site (CAS) (Trp84) Piperidine Piperidine Nitrogen (Cation-Pi Interaction) CAS->Piperidine Potency Anchor NitroGroup->Linker Linker->Piperidine

Caption: Figure 2.[1] Dual-site binding mode of 4-nitrophenoxy-alkyl-piperidines in AChE. The scaffold spans the gorge, inhibiting substrate entry.

References

  • Potent Acetylcholinesterase Inhibitors: Synthesis and Biological Evaluation. Science.gov.[1] Retrieved from 2[1]

  • Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists. ACS Publications. Retrieved from 6[1]

  • Drug-likeness approach of 2-aminopyrimidines as histamine H3 receptor ligands. DovePress. Retrieved from 4[1]

  • Structure-based design of novel donepezil-like hybrids for a multi-target approach to the therapy of Alzheimer's disease. UniBa. Retrieved from [1]

  • Design and synthesis of BMH-21-like quinazolinone derivatives as potential anti-cancer agents. DOI.org. Retrieved from 7[1][8]

Sources

Foundational

A Technical Guide to the Bioactivity Screening of Novel 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine Analog Libraries

Abstract The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting the central nervous system (CNS).[1][2][3] This guide presents...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting the central nervous system (CNS).[1][2][3] This guide presents a comprehensive, technically-grounded framework for the bioactivity screening of a novel analog library based on the 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine core. We hypothesize this scaffold holds potential for development as acetylcholinesterase (AChE) inhibitors, a therapeutic class critical for the management of Alzheimer's disease. This document provides an in-depth, structured approach, from primary high-throughput screening to secondary selectivity and safety assays. It details the scientific rationale behind the screening cascade, provides step-by-step experimental protocols, and outlines methods for data analysis and hit prioritization, designed to guide researchers in drug development toward identifying promising new chemical entities.

Introduction: The Rationale for Screening

The cognitive decline in Alzheimer's disease (AD) is strongly linked to a deficit in cholinergic signaling, primarily due to the degeneration of cholinergic neurons and a subsequent reduction in the neurotransmitter acetylcholine (ACh).[4] One of the most successful therapeutic strategies to date has been to ameliorate this deficit by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of ACh in the synaptic cleft.[5][6] By blocking AChE, the concentration and duration of action of ACh are increased, enhancing cholinergic neurotransmission.[7]

The 1-methylpiperidine moiety is a common feature in many CNS-active agents, valued for its ability to confer favorable pharmacokinetic properties and engage with biological targets.[3][8] The core structure, 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine, combines this established piperidine scaffold with a nitrophenoxy ether linkage, presenting unique opportunities for chemical modification and interaction with enzyme active sites. This guide outlines a hierarchical screening strategy to systematically evaluate analogs of this parent compound for their potential as novel AChE inhibitors.

Analog Library Design and Synthesis

The foundation of any screening campaign is a chemically diverse and well-characterized compound library. For the 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine scaffold, a diversity-oriented synthesis approach is recommended to explore the structure-activity relationship (SAR) comprehensively. Key points of diversification include:

  • Modification of the Phenyl Ring: Varying the position and electronic nature of the nitro group (e.g., ortho, meta, para) or replacing it with other electron-withdrawing or electron-donating groups (e.g., -CN, -CF₃, -Cl, -OCH₃).

  • Alteration of the Piperidine Ring: Exploring substitutions at the N-methyl position (e.g., N-ethyl, N-benzyl) to modulate basicity and steric bulk.

  • Bioisosteric Replacement: Replacing the ether linkage with more stable or functionally different groups like amides or sulfonamides.

A general synthetic route can be envisioned via the nucleophilic substitution of a halogenated nitrophenol with 1-methylpiperidine-4-methanol under basic conditions. All synthesized analogs must be purified to >95% purity and characterized by standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS) to ensure the integrity of the screening data.

The Bioactivity Screening Cascade: A Hierarchical Approach

A tiered or hierarchical screening approach is the most efficient method for identifying and validating bioactive compounds. This strategy uses a high-throughput primary assay to cast a wide net, followed by more complex and resource-intensive secondary and safety assays to characterize the initial "hits." This ensures that resources are focused on the most promising candidates.

Screening_Cascade cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Hit Confirmation & Potency cluster_3 Selectivity & Safety Profiling cluster_4 Lead Candidates Compound_Library 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine Analog Library (N > 100) Primary_Screen High-Throughput AChE Inhibition Assay (Ellman's Method @ 10 µM) Compound_Library->Primary_Screen Initial Hits Dose_Response IC50 Determination (10-point dose-response) Primary_Screen->Dose_Response Confirmed Hits Selectivity_Screen BChE Counter-Screen (Selectivity Index) Dose_Response->Selectivity_Screen Cytotoxicity_Screen In Vitro Cytotoxicity (MTT Assay) Selectivity_Screen->Cytotoxicity_Screen hERG_Screen hERG Liability Screen (Automated Patch-Clamp) Cytotoxicity_Screen->hERG_Screen Lead_Candidates Prioritized Hits for Lead Optimization hERG_Screen->Lead_Candidates Validated Leads Cholinergic_Signaling cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_free ACh ACh_vesicle->ACh_free Release AChE AChE ACh_free->AChE Hydrolysis Receptor Muscarinic & Nicotinic Receptors ACh_free->Receptor Binds Inhibitor Analog Inhibitor Inhibitor->AChE Blocks Signal Signal Transduction (Learning & Memory) Receptor->Signal

Fig. 2: Mechanism of action for AChE inhibitors.

Early Safety and ADME Profiling

Early assessment of a compound's potential for toxicity is crucial to avoid costly late-stage failures.

In Vitro Cytotoxicity Assessment

Rationale: It is essential to ensure that the observed enzyme inhibition is not simply a result of general cytotoxicity. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. [9][10] Protocol:

  • Cell Culture: Plate a relevant human cell line (e.g., SH-SY5Y neuroblastoma cells or HepG2 liver cells) in a 96-well plate and allow them to adhere overnight. [11]2. Compound Treatment: Treat the cells with the hit compounds at various concentrations (e.g., up to 100 µM) for 24-48 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to a purple formazan precipitate. [10]4. Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals. [12]5. Measurement: Read the absorbance at ~570 nm. A decrease in absorbance compared to untreated cells indicates a reduction in cell viability.

hERG Liability Assessment

Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias. [13]Regulatory agencies mandate hERG screening for most new drug candidates. Early-stage, non-GLP screening using automated patch-clamp systems provides a reliable and high-throughput method to flag potential hERG blockers. [14][15] Protocol:

  • Utilize a specialized contract research organization (CRO) or an in-house automated electrophysiology platform (e.g., QPatch or SyncroPatch).

  • Test compounds at multiple concentrations (e.g., 0.1, 1, and 10 µM) on HEK293 cells stably expressing the hERG channel. [15]3. The system measures the hERG tail current in response to a specific voltage pulse, and the percentage of inhibition is calculated relative to vehicle control.

Data Summary and Hit Prioritization

After completing the screening cascade, the data should be consolidated to facilitate hit triage. A summary table is an effective way to compare key parameters across the most promising compounds.

Compound IDAChE IC₅₀ (nM)BChE IC₅₀ (nM)Selectivity Index (BChE/AChE)Cytotoxicity CC₅₀ (µM)hERG Inhibition @ 10 µM (%)
Control
Donepezil6.73,500522> 10015%
Hits
Analog-00115.21,25082> 508%
Analog-00289.5> 20,000> 223> 10045%
Analog-003250.11,500612.53%
Analog-00422.88,900390> 10011%

Prioritization Criteria: Ideal lead candidates will exhibit:

  • High Potency: Low nanomolar IC₅₀ against AChE.

  • High Selectivity: A high Selectivity Index (>100-fold) is often preferred.

  • Low Cytotoxicity: A cytotoxicity CC₅₀ value significantly higher than the AChE IC₅₀ (a therapeutic index >100 is desirable).

  • Low hERG Liability: Minimal inhibition (<30%) at a high concentration (e.g., 10 µM).

Based on the hypothetical data above, Analog-004 and Analog-001 emerge as the most promising candidates for further lead optimization studies, demonstrating a good balance of potency, selectivity, and safety.

Conclusion

This technical guide provides a robust, multi-tiered strategy for the bioactivity screening of 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine analogs. By integrating a logical cascade of biochemical, cellular, and safety assays, this framework enables the efficient identification and validation of potent and selective AChE inhibitors. The emphasis on explaining the causality behind experimental choices and establishing self-validating protocols ensures a high degree of scientific integrity. The prioritized hits emerging from this workflow will serve as high-quality starting points for subsequent lead optimization, with the ultimate goal of developing novel therapeutics for Alzheimer's disease.

References

Sources

Exploratory

Advanced Metabolic Stability Predictions for Nitrophenoxy Methyl Piperidines

An Integrated In Silico & In Vitro Technical Guide Executive Summary The Nitrophenoxy Methyl Piperidine scaffold represents a classic "privileged structure" in medicinal chemistry, frequently appearing in antagonists for...

Author: BenchChem Technical Support Team. Date: February 2026

An Integrated In Silico & In Vitro Technical Guide

Executive Summary

The Nitrophenoxy Methyl Piperidine scaffold represents a classic "privileged structure" in medicinal chemistry, frequently appearing in antagonists for GPCRs (e.g., Dopamine D2, Sigma-1) and ion channel blockers. However, this scaffold presents a distinct "Janus-faced" metabolic profile:

  • The Piperidine Ring: A high-clearance liability due to rapid oxidative

    
    -dealkylation and ring hydroxylation, primarily driven by CYP2D6 and CYP3A4.
    
  • The Nitro Group: A reductive liability that can lead to genotoxic hydroxylamines or inactive anilines, mediated by cytosolic nitroreductases or anaerobic CYP activity.

This guide provides a rigorous, non-template workflow to predict, validate, and optimize the metabolic stability of this specific chemical class. It moves beyond standard ADME profiling to integrate Quantum Mechanical (QM) descriptors with high-resolution Metabolite Identification (MetID).

Part 1: Structural Deconstruction & In Silico Prediction

Before synthesizing derivatives, we must quantify the "Metabolic Soft Spots" (Sites of Metabolism, SOM). For nitrophenoxy methyl piperidines, standard QSAR is often insufficient due to the electronic effects of the nitro group on the ether linkage.

Quantum Mechanical (QM) Prediction of Bond Dissociation Energies (BDE)

Causality: The rate-limiting step in CYP450-mediated


-dealkylation and 

-dealkylation is the hydrogen atom abstraction (HAT) by the Compound I (

) species. The energy required to break this C-H bond (BDE) correlates exponentially with metabolic clearance.

Protocol:

  • Conformational Search: Generate low-energy conformers to ensure the

    
    -protons are accessible.
    
  • DFT Calculation: Perform geometry optimization using Density Functional Theory (e.g., B3LYP/6-31G*) in the gas phase and water (PCM model).

  • BDE Calculation: Calculate the energy difference between the neutral parent molecule and the radical species formed after removing a hydrogen atom from the

    
    -carbons (adjacent to N and O).
    
    • Target Threshold: C-H bonds with BDE < 85 kcal/mol are high-risk metabolic hot spots.

Molecular Docking: Isoform Specificity

Causality: Piperidines are basic (


). At physiological pH, they are protonated. This cation drives binding to CYP2D6  (which has an aspartic acid residue, Asp301, in the active site) via electrostatic interaction.
  • CYP2D6 Docking: Focus on the distance between the piperidine nitrogen and the Heme iron. If distance < 5 Å, rapid metabolism is predicted.

  • CYP3A4 Docking: Assess the fit of the lipophilic nitrophenoxy tail. CYP3A4 accommodates bulky groups; if the nitro group stabilizes binding via

    
     stacking with phenylalanine residues, clearance will increase.
    
Visualization: The Predictive Workflow

The following diagram outlines the decision tree for prioritizing analogs based on computational data.

MetabolicPrediction Input Candidate Structure (Nitrophenoxy Methyl Piperidine) QM_BDE DFT Calculation (BDE of u03b1-C-H bonds) Input->QM_BDE Docking Isoform Docking (CYP2D6 / CYP3A4) Input->Docking Decision Stability Prediction QM_BDE->Decision BDE < 85 kcal/mol = Unstable QM_BDE->Decision BDE > 90 kcal/mol = Stable Docking->Decision High Affinity (Asp301) = CYP2D6 Substrate Docking->Decision Loose Binding = Low Clearance

Caption: Integrated In Silico workflow combining electronic (QM) and steric (Docking) filters to predict metabolic liability.

Part 2: Experimental Validation (The "Ground Truth")

Predictions must be validated using a system that accounts for both oxidative (CYP) and reductive (Nitroreductase) pathways. Standard microsomal assays often miss nitro-reduction unless specific co-factors are managed.

Enhanced Microsomal Stability Protocol

Objective: Determine Intrinsic Clearance (


) and identify if the nitro group or the piperidine ring is the primary clearance driver.

Reagents:

  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Cofactors: NADPH (for oxidation), NADH (optional, enhances nitro reduction).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Step-by-Step Methodology:

  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in buffer. Spike test compound (1 µM final, <0.1% DMSO). Incubate at 37°C for 5 min.

    • Why? To allow enzyme-substrate binding equilibrium before reaction initiation.

  • Initiation: Add NADPH (1 mM final concentration).

  • Sampling: Remove aliquots (50 µL) at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

    • Trustworthiness Check: The internal standard corrects for injection variability and matrix effects during LC-MS.

  • Anaerobic Check (Critical for Nitro): Run a parallel incubation under Nitrogen gas purge. If

    
     increases or remains high without Oxygen, Nitro-reduction  is the dominant pathway.
    
Metabolite Identification (MetID) Logic

Use High-Resolution Mass Spectrometry (HRMS) to distinguish pathways.

TransformationMass Shift (

)
MechanismStructural Implication
Piperidine Hydroxylation +16 DaCYP-mediated oxidationRing C-H oxidation (usually C3 or C4).

-Dealkylation
-14 Da (loss of

)
CYP-mediatedLoss of methyl group or ring opening.

-Dealkylation
Loss of Phenol moietyCYP-mediatedCleavage of ether linker.
Nitro Reduction -30 Da (

)
Reductase/CYPCritical Alert: Formation of aniline (toxicophore).

-Oxidation
+16 DaFMO/CYPFormation of Piperidine

-oxide.

Part 3: Optimization Strategies

If the scaffold shows poor stability (


 min), apply these medicinal chemistry strategies based on the identified pathway.
Deuteration (The Kinetic Isotope Effect)

If


-dealkylation  is the major pathway (confirmed by MetID showing loss of alkyl group), synthesize the deuterated analog at the 

-carbon positions of the piperidine.
  • Mechanism: The C-D bond is stronger than the C-H bond. This increases the BDE, slowing down the rate-limiting step (

    
    ).
    
  • Reference:

Bioisosteres for the Nitro Group

The nitro group is often a metabolic liability. Replace it with isosteres that maintain electron-withdrawing character but resist reduction:

  • Trifluoromethyl (

    
    ):  Metabolically stable, lipophilic.
    
  • Nitrile (

    
    ):  Stable, but check for CYP interactions.
    
  • Methylsulfonyl (

    
    ):  Polar, stable, hydrogen bond acceptor.
    
Steric Shielding

If Piperidine Ring Hydroxylation is the issue (CYP2D6), introduce fluorine atoms (


) at the C3 or C4 positions.
  • Why? Fluorine blocks the site of metabolism (SOM) and lowers the basicity of the amine, reducing affinity for CYP2D6 (Asp301).

Optimization Logic Diagram

OptimizationStrategy Problem High Clearance Identified MetID Metabolite ID Analysis Problem->MetID Path_N_Dealkyl Pathway: N-Dealkylation MetID->Path_N_Dealkyl Path_Nitro_Red Pathway: Nitro Reduction MetID->Path_Nitro_Red Path_Ring_Ox Pathway: Ring Hydroxylation MetID->Path_Ring_Ox Sol_Deuterium Solution: Deuteration of u03b1-carbons Path_N_Dealkyl->Sol_Deuterium Sol_Isostere Solution: Replace -NO2 with -CF3 / -CN Path_Nitro_Red->Sol_Isostere Sol_Fluorine Solution: Fluorination of Piperidine Ring Path_Ring_Ox->Sol_Fluorine

Caption: Decision matrix for structural modification based on experimental metabolic data.

References

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Enzymes. Chemistry & Biodiversity. Link

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Protocols & Analytical Methods

Method

Application Note: Nucleophilic Substitution Protocols for 4-Nitrophenol and Piperidine Derivatives

Strategic Overview & Scope This guide details the synthetic protocols for coupling 4-nitrophenol derivatives and piperidine moieties .[1] In medicinal chemistry, these structures are privileged scaffolds, often serving a...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Scope

This guide details the synthetic protocols for coupling 4-nitrophenol derivatives and piperidine moieties .[1] In medicinal chemistry, these structures are privileged scaffolds, often serving as the core for antipsychotics, analgesics, and antimicrobial agents.

To ensure scientific rigor, we must distinguish between two distinct mechanistic pathways based on the desired connectivity:

  • C-N Bond Formation (SNAr): Displacing a leaving group on the nitrobenzene ring with piperidine. Note: 4-nitrophenol itself cannot undergo SNAr directly; the hydroxyl group must first be activated (e.g., to a halide or triflate).

  • C-O Bond Formation (Williamson Ether): Using 4-nitrophenol as a nucleophile to attack an electrophilic piperidine derivative.

This document prioritizes the SNAr pathway due to its prevalence in drug discovery, followed by the O-alkylation pathway for structural diversity.

Mechanistic Insight: The SNAr Pathway

Unlike SN1 or SN2 reactions, Nucleophilic Aromatic Substitution (SNAr) on nitrobenzenes does not proceed via a single concerted step or a carbocation. It follows an Addition-Elimination mechanism.[2]

The "Fluorine Effect" (Critical Expertise)

A common misconception is that iodine or bromine are the best leaving groups for SNAr because they have the weakest bonds. This is incorrect. In SNAr, Fluorine is the superior leaving group (F >> Cl ≈ Br > I).

  • Causality: The rate-determining step is the initial nucleophilic attack, which disrupts aromaticity. The high electronegativity of fluorine inductively stabilizes the anionic transition state (Meisenheimer complex), lowering the activation energy significantly more than the weaker C-I bond can compensate for.

Pathway Visualization

The following diagram illustrates the reaction coordinate and the critical resonance stabilization provided by the nitro group.[3]

SNAr_Mechanism Reactants Reactants (4-Fluoronitrobenzene + Piperidine) TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 Rate Determining Step Inter Meisenheimer Complex (Resonance Stabilized Anion) TS1->Inter TS2 Transition State 2 (Loss of Fluoride) Inter->TS2 Fast Product Product (1-(4-Nitrophenyl)piperidine) TS2->Product

Figure 1: The SNAr Addition-Elimination mechanism. Note the central role of the Meisenheimer complex.

Experimental Protocols

Protocol A: High-Throughput Thermal SNAr (Standard)

Best for: Rapid library synthesis, maximizing yield with unreactive substrates.

Reagents:

  • Substrate: 1-Fluoro-4-nitrobenzene (1.0 equiv)

  • Nucleophile: Piperidine (2.5 equiv) — Acts as both reactant and base.

  • Solvent: DMF (Dimethylformamide) or DMSO.[4]

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 1-fluoro-4-nitrobenzene (1.0 g, 7.1 mmol) and a magnetic stir bar.

  • Solvation: Add DMF (5 mL/g substrate). Expert Tip: Use anhydrous DMF to prevent hydrolysis of the fluoride to a phenol byproduct.

  • Addition: Add piperidine (1.75 mL, 17.7 mmol) dropwise at room temperature. A mild exotherm may occur.

  • Reaction: Heat the mixture to 80°C for 2–4 hours.

    • Self-Validation: The solution will turn a deep yellow/orange color, characteristic of nitroanilines (charge-transfer band).

  • Monitoring: Check TLC (Hexane:EtOAc 8:2). The non-polar fluoride (high Rf) should disappear; the polar amine product (lower Rf, yellow spot) will appear.

  • Workup:

    • Cool to room temperature.[1][5]

    • Pour the reaction mixture into ice-water (50 mL) . The product is hydrophobic and will precipitate as a yellow solid.

    • Filter the solid.[1] Wash with water (3 x 20 mL) to remove residual DMF and piperidinium fluoride salt.

    • Dry in a vacuum oven at 45°C.

Protocol B: "Green" Aqueous SNAr

Best for: Large-scale process chemistry, environmental compliance.

Concept: Using the "on-water" effect where hydrophobic interactions accelerate reactions at the organic-water interface.

Reagents:

  • Substrate: 1-Chloro-4-nitrobenzene (1.0 equiv)

  • Nucleophile: Piperidine (3.0 equiv)

  • Solvent: Water (Tap water is sufficient).

  • Catalyst (Optional): TPGS-750-M (2 wt%) for micellar catalysis.

Methodology:

  • Suspend 1-chloro-4-nitrobenzene in water (3M concentration relative to substrate).

  • Add piperidine.

  • Reflux vigorously (100°C ) for 6–12 hours.

    • Note: Chlorides react slower than fluorides (see Section 2), requiring higher temps/times.

  • Workup: Cool to 4°C. The product will crystallize/precipitate. Filter and wash with cold water.[5] No organic solvent extraction is required.

Protocol C: Williamson Ether Synthesis (O-Alkylation)

Best for: Creating ether linkages using 4-nitrophenol as the nucleophile.

Reagents:

  • Nucleophile: 4-Nitrophenol (1.0 equiv)

  • Electrophile: N-(2-chloroethyl)piperidine hydrochloride (1.1 equiv)

  • Base: Potassium Carbonate (K2CO3, 3.0 equiv)

  • Solvent: Acetone or Acetonitrile.

Methodology:

  • Deprotonation: Dissolve 4-nitrophenol in Acetone. Add K2CO3 and stir at RT for 30 mins. The solution will turn bright yellow (formation of phenoxide anion).

  • Coupling: Add N-(2-chloroethyl)piperidine HCl.

  • Reflux: Heat to reflux (approx. 56°C for Acetone) for 12–18 hours.

    • Expert Tip: Adding a catalytic amount of Potassium Iodide (KI, 0.1 equiv) (Finkelstein reaction in situ) can accelerate the reaction by converting the alkyl chloride to a more reactive alkyl iodide.

  • Workup:

    • Filter off the inorganic salts (KCl/K2CO3).

    • Concentrate the filtrate.[1]

    • Redissolve in EtOAc, wash with 1M NaOH (to remove unreacted nitrophenol), then Brine.

    • Dry over MgSO4 and concentrate.

Critical Data & Comparison

Leaving Group Efficiency in SNAr (Nitrobenzene + Piperidine)
Leaving Group (X)Relative Rate (approx.)Temp RequiredComments
Fluorine (-F) 1000x 25–60°CRecommended. Fastest due to inductive stabilization of intermediate.
Nitro (-NO2)500x60–80°CGood LG, but atom-inefficient.
Chlorine (-Cl)1x80–120°CCheap, standard for bulk scale. Requires heat.[4]
Bromine (-Br)~1x80–120°CNo advantage over Chlorine.
Iodine (-I)<1x>120°CPoor LG for SNAr (good for Pd-coupling).
Solvent Effects
SolventTypeSNAr RateWorkup Difficulty
DMSO/DMF Polar AproticFastest High (High BP, requires thorough water wash).[4]
Acetonitrile Polar AproticFastLow (Volatile).
Water Polar ProticMediumLowest (Precipitation). Greenest option.
Ethanol Polar ProticSlowLow. H-bonding deactivates nucleophile.

Troubleshooting & Validation Workflow

Use this logic flow to determine the correct corrective action if yields are low.

Troubleshooting Start Low Yield / No Reaction CheckLG Is Leaving Group F or Cl? Start->CheckLG CheckSolvent Is Solvent Polar Aprotic? CheckLG->CheckSolvent Yes Action1 Switch to Fluoride Substrate (Element Effect) CheckLG->Action1 No (using I/Br) CheckTemp Is Temp > 80°C? CheckSolvent->CheckTemp Yes Action2 Switch to DMSO/DMF (Desolvate Nucleophile) CheckSolvent->Action2 No (using EtOH) Action3 Increase Temp or Use Microwave CheckTemp->Action3 No

Figure 2: Troubleshooting logic for SNAr optimization.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Roh, K. R., et al. (2006). Comparative studies on SNAr reaction of 1-halo-4-nitrobenzenes. Journal of Industrial and Engineering Chemistry.
  • Organic Chemistry Portal. (n.d.). Nucleophilic Aromatic Substitution. Link

  • Lipshutz, B. H., & Ghorai, S. (2012). Transition-metal-catalyzed cross-couplings going green: in water at room temperature. Aldrichimica Acta, 45(1), 3-16.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard source for Williamson Ether protocols).

Sources

Application

Topic: A Scalable Manufacturing Process for 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine

An Application Note and Protocol from the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a detailed application note and a robust, step...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed application note and a robust, step-by-step protocol for the scalable synthesis of 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine. This compound serves as a valuable intermediate in pharmaceutical research and development. The described process is based on the Williamson ether synthesis, a classic and highly reliable method, adapted for scalability and efficiency. The chosen synthetic route involves the reaction of 1-Methyl-4-piperidinemethanol with 1-fluoro-4-nitrobenzene via a nucleophilic aromatic substitution (SNAr) mechanism. This guide explains the causality behind experimental choices, outlines critical safety procedures, provides detailed analytical methods for quality control, and ensures the entire protocol is a self-validating system for producing high-purity material.

Process Overview and Strategic Rationale

The synthesis of 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine is most effectively achieved through a Williamson ether synthesis pathway.[1][2][3] This strategy is superior for scalable manufacturing due to its high efficiency, use of readily available and cost-effective starting materials, and straightforward reaction conditions.

The core of the process is a nucleophilic aromatic substitution (SNAr) reaction. The process can be divided into two primary stages:

  • Alkoxide Formation: The hydroxyl group of 1-Methyl-4-piperidinemethanol is deprotonated using a strong base, such as sodium hydride (NaH), to form a potent sodium alkoxide nucleophile.

  • Ether Formation (SNAr Reaction): The generated alkoxide attacks the electron-deficient aromatic ring of 1-fluoro-4-nitrobenzene. The nitro group's strong electron-withdrawing nature activates the ring, making the fluoride a good leaving group and facilitating the substitution.[3]

This approach is preferable to the alternative of activating the piperidinemethanol with a leaving group and reacting it with 4-nitrophenol, as it avoids an additional activation step and potential side reactions.

Reactant1 1-Methyl-4-piperidinemethanol Intermediate Sodium 1-methyl-4-piperidylmethoxide (in situ) Reactant1->Intermediate + NaH - H2 (gas) Reactant2 1-Fluoro-4-nitrobenzene Product 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine Base Sodium Hydride (NaH) in Anhydrous DMF Intermediate->Product + 1-Fluoro-4-nitrobenzene - NaF

Figure 1: Reaction scheme for the synthesis of 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine.

Reagents and Materials

Proper sourcing and quality assessment of starting materials are paramount for process consistency.

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )RoleSupplier Example
1-Methyl-4-piperidinemethanol20691-89-8129.20Starting MaterialMajor chemical suppliers
1-Fluoro-4-nitrobenzene350-46-9141.10Starting MaterialMajor chemical suppliers
Sodium Hydride (60% in mineral oil)7646-69-724.00BaseMajor chemical suppliers
Anhydrous Dimethylformamide (DMF)68-12-273.09SolventMajor chemical suppliers
Ethyl Acetate (EtOAc)141-78-688.11Extraction SolventMajor chemical suppliers
Deionized Water7732-18-518.02Quench/WashN/A
Saturated Sodium Chloride (Brine)7647-14-558.44Aqueous WashN/A
Anhydrous Magnesium Sulfate (MgSO4)7487-88-9120.37Drying AgentMajor chemical suppliers

Critical Safety and Handling Protocols

Adherence to strict safety protocols is non-negotiable. This process involves hazardous materials that require careful handling in a controlled environment.

  • 1-Fluoro-4-nitrobenzene: This compound is toxic if inhaled, swallowed, or in contact with skin, and causes serious eye irritation.[4][5][6] Always handle it inside a chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[5][7]

  • Sodium Hydride (NaH): NaH is a water-reactive, flammable solid. It reacts violently with water to produce flammable hydrogen gas. Never allow contact with water or other protic solvents. All glassware must be rigorously dried, and the reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon).

  • Dimethylformamide (DMF): DMF is a combustible liquid and a suspected teratogen. Handle in a well-ventilated area or fume hood, avoiding skin contact and inhalation.

Emergency Procedures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[5] Seek immediate medical attention.

  • Spills: Absorb spills with an inert, dry material (e.g., sand or vermiculite) and place in a suitable container for disposal.[5] Ensure adequate ventilation and remove all ignition sources.

Detailed Synthesis Protocol

This protocol is designed for a laboratory scale (e.g., 10g product) and can be linearly scaled with appropriate engineering controls for pilot and manufacturing scales.

Step 4.1: Alkoxide Formation

Rationale: This step generates the highly nucleophilic alkoxide required for the subsequent SNAr reaction. Anhydrous DMF is an excellent solvent as it is polar aprotic, dissolving the ionic intermediate without interfering with the reaction. The reaction is conducted under an inert atmosphere to prevent quenching of the base by atmospheric moisture.

  • Preparation: Set up a three-neck round-bottom flask (dried in an oven and cooled under vacuum) equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.

  • Reagent Charging: Charge the flask with 1-Methyl-4-piperidinemethanol (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 10 mL per gram of alcohol) to the flask via a cannula or syringe.

  • Inerting and Cooling: Begin stirring and purge the system with nitrogen. Cool the solution to 0-5 °C using an ice-water bath.

  • Base Addition: Carefully add Sodium Hydride (60% dispersion, 1.1 eq) portion-wise to the stirred solution over 20-30 minutes.

    • Causality: Portion-wise addition is critical to control the exothermic reaction and the rate of hydrogen gas evolution. Maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour to ensure complete formation of the alkoxide. The cessation of gas evolution is a visual indicator of reaction completion.

Step 4.2: Ether Formation (SNAr Reaction)

Rationale: This is the key bond-forming step. The reaction is typically run at a slightly elevated temperature to ensure a reasonable reaction rate. Reaction progress is monitored to prevent the formation of impurities from side reactions or decomposition.

  • Reagent Addition: Dissolve 1-fluoro-4-nitrobenzene (1.05 eq) in a minimal amount of anhydrous DMF and add it to the reaction mixture via the dropping funnel over 15 minutes.

  • Heating: Heat the reaction mixture to 50-60 °C and maintain this temperature.

  • Monitoring: Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting alcohol is consumed (typically 4-8 hours).

    • Self-Validation: This in-process check is crucial. Continuing the reaction for too long after completion can lead to impurity formation. A typical TLC system would be Ethyl Acetate/Hexane (50:50) with visualization under UV light.

Step 4.3: Work-up and Isolation

Rationale: The work-up procedure is designed to quench the reaction, remove the DMF solvent (which is water-miscible), and isolate the crude product from inorganic salts and other water-soluble components.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and then slowly pour it into a beaker containing cold deionized water (approx. 20x the volume of DMF used). This step is exothermic and should be done cautiously.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with Ethyl Acetate (3x volumes of the initial DMF).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2x) and then with saturated brine (1x).

    • Causality: The brine wash helps to break any emulsions and removes the bulk of the dissolved water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a yellow or orange solid.

Step 4.4: Purification

Rationale: Recrystallization is a highly effective and scalable method for purifying solid organic compounds. The choice of solvent is critical; the ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.

  • Solvent Selection: A solvent system of isopropanol/water or ethanol is often effective for this class of compounds.

  • Procedure: Dissolve the crude solid in a minimum amount of hot isopropanol. If the product does not precipitate upon cooling, add water dropwise until turbidity is observed. Re-heat to obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Scalable Manufacturing Workflow

The transition from lab scale to industrial production requires a focus on process flow and safety engineering.

RM_Dispensing Raw Material Dispensing (Controlled Area) Reactor_Prep Reactor Preparation (Inerting, Drying) RM_Dispensing->Reactor_Prep Alkoxide_Formation Alkoxide Formation (0-10°C) Reactor_Prep->Alkoxide_Formation SNAr_Reaction SNAr Reaction (50-60°C) Alkoxide_Formation->SNAr_Reaction In-Process Control (TLC/HPLC) Quench Reaction Quench (Transfer to Water) SNAr_Reaction->Quench Extraction Liquid-Liquid Extraction (EtOAc/Water) Quench->Extraction Distillation Solvent Distillation (Reduced Pressure) Extraction->Distillation Crystallization Crystallization (e.g., Isopropanol) Distillation->Crystallization Filtration_Drying Filtration & Vacuum Drying Crystallization->Filtration_Drying QC_Analysis QC Analysis (HPLC, NMR, MS) Filtration_Drying->QC_Analysis Final Sample Packaging Final Product Packaging QC_Analysis->Packaging Release

Figure 2: Scalable manufacturing workflow from raw materials to final product release.

Quality Control and Analytical Specifications

To ensure the final product meets the required standards of identity, strength, quality, and purity, a series of analytical tests must be performed.[8][9]

TestMethodSpecification / Expected Result
Appearance Visual InspectionYellow to orange crystalline solid
Identity ¹H NMR, ¹³C NMRSpectra must be consistent with the structure of 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine. Key shifts should be verified.
Identity Mass Spectrometry (MS)[M+H]⁺ = 265.15 (Calculated for C₁₄H₂₀N₂O₃)
Purity HPLC (e.g., C18 column, UV detection)≥ 98.0% area
Residual Solvents GC-HSMust meet ICH guidelines (e.g., DMF, EtOAc, Isopropanol).

Expected ¹H NMR Data (400 MHz, CDCl₃): δ (ppm) ~8.15 (d, 2H, Ar-H), ~6.95 (d, 2H, Ar-H), ~3.85 (d, 2H, -O-CH₂-), ~2.80 (m, 2H, piperidine-H), ~2.25 (s, 3H, N-CH₃), ~2.20 (m, 2H, piperidine-H), ~1.80 (m, 1H, piperidine-H), ~1.60 (m, 4H, piperidine-H).

Conclusion

The protocol detailed herein describes a scalable, efficient, and reliable manufacturing process for 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine. By leveraging the Williamson ether synthesis via an SNAr pathway and incorporating robust in-process controls and rigorous safety procedures, this method is well-suited for producing high-purity material for pharmaceutical research and development. The self-validating nature of the protocol, with its emphasis on analytical monitoring, ensures batch-to-batch consistency and quality.

References

  • ChemicalBook. (2025, November 29).
  • Cole-Parmer. (2005, January 4). Material Safety Data Sheet - 1-Fluoro-4-nitrobenzene, 99%.
  • Aarti Industries. Di Fluoro Nitro Benzene Safety Summary.
  • Sigma-Aldrich. (2024, March 8).
  • Fisher Scientific. (2025, December 18).
  • Wikipedia. 1-Methyl-4-piperidone. [Link]

  • Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link]

  • Gesynta. (2025, March 5). Comprehensive Overview of 1-Methyl-4-piperidinemethanol CAS: 20691-89-8. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

  • Khan Academy. Williamson ether synthesis. [Link]

  • Helen, J. (2024). Advanced Analytical Techniques for Quality Control in GMP Synthesis. Journal of Chemical and Pharmaceutical Research, 16(2), 100. [Link]

  • Dispas, A., et al. (2022). Emerging analytical techniques for pharmaceutical quality control: Where are we in 2022? Journal of Pharmaceutical and Biomedical Analysis, 221, 115071. [Link]

Sources

Method

Application Note: Strategic Solvent Selection for Nucleophilic Substitution Reactions of 4-chloromethyl-1-methylpiperidine

Abstract 4-chloromethyl-1-methylpiperidine is a pivotal building block in modern medicinal and synthetic chemistry, providing a versatile scaffold for introducing the 1-methylpiperidine-4-ylmethyl moiety into target mole...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-chloromethyl-1-methylpiperidine is a pivotal building block in modern medicinal and synthetic chemistry, providing a versatile scaffold for introducing the 1-methylpiperidine-4-ylmethyl moiety into target molecules.[1] The reactivity of this compound is dominated by its primary alkyl chloride, which readily participates in nucleophilic substitution reactions. The choice of solvent is arguably one of the most critical parameters influencing the rate, yield, and selectivity of these transformations. This guide provides a comprehensive framework for rational solvent selection, blending theoretical principles with actionable experimental protocols for researchers, scientists, and drug development professionals.

Foundational Principles: Reactivity Profile

The synthetic utility of 4-chloromethyl-1-methylpiperidine stems from the electrophilic nature of the carbon atom bonded to the chlorine. As a primary alkyl halide, its reactions with a wide array of nucleophiles proceed almost exclusively through a bimolecular nucleophilic substitution (Sₙ2) mechanism.[2]

Understanding the Sₙ2 pathway is fundamental to solvent selection. The reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the chloride leaving group.[3] This mechanism's efficiency is highly sensitive to steric hindrance and the energetic state of the nucleophile—both of which are profoundly influenced by the surrounding solvent molecules.

Figure 1: General Sₙ2 mechanism for 4-chloromethyl-1-methylpiperidine.

The Decisive Role of the Solvent

The solvent's primary role extends beyond simply dissolving reactants. It actively participates in the reaction by stabilizing or destabilizing reactants and transition states. For Sₙ2 reactions, the interaction between the solvent and the nucleophile is paramount.

Polar Protic Solvents: The Hindrance of Solvation

Polar protic solvents, such as water, methanol, and ethanol, possess acidic protons capable of strong hydrogen bonding.[4] While effective at dissolving ionic nucleophiles, they form a tight "solvent cage" around the nucleophile's reactive lone pairs.[5] This solvation shell significantly lowers the nucleophile's ground state energy, increasing the activation energy required for it to break free and attack the electrophile. Consequently, Sₙ2 reactions are dramatically slowed in these solvents.[4]

Polar Aprotic Solvents: The Key to High Reactivity

Polar aprotic solvents, including Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), and Acetone, are the solvents of choice for Sₙ2 reactions.[3][5] These solvents have significant dipole moments to dissolve ionic species but lack the acidic protons for strong hydrogen bonding with the anionic nucleophile.[5]

They effectively solvate the counter-ion (e.g., Na⁺, K⁺) but leave the nucleophile relatively "naked" and energetically poised for reaction.[3][5] This lack of stabilization for the nucleophile means its ground state energy is higher, the activation barrier is lower, and the reaction rate is substantially accelerated. For instance, some Sₙ2 reactions proceed hundreds of times faster in DMSO or Acetone compared to a protic solvent like methanol.[3][4]

Figure 2: Nucleophile solvation in protic vs. aprotic solvents.

Data-Driven Solvent Selection Guide

The following table summarizes key properties of candidate solvents to guide initial selection. The optimal choice will always balance reactivity with practical considerations like boiling point (for temperature control) and downstream purification.

SolventAbbreviationClassDielectric Constant (ε)Dipole Moment (μ, D)Boiling Point (°C)Key Considerations & Insights
Dimethyl Sulfoxide DMSOPolar Aprotic473.96189Excellent for accelerating slow reactions, but its high boiling point can complicate removal. Can promote elimination with strongly basic nucleophiles.[6]
N,N-Dimethylformamide DMFPolar Aprotic373.82153A workhorse solvent for Sₙ2 reactions. High solvating power and a convenient boiling point.[6]
Acetonitrile ACNPolar Aprotic37.53.9282Good balance of polarity and volatility. Easy to remove under vacuum. Excellent choice for reactions at moderate temperatures.[5]
Acetone -Polar Aprotic212.8856Highly volatile and less polar than DMF or DMSO, but very effective for many Sₙ2 reactions.[4] Its low boiling point limits the reaction temperature range.
Tetrahydrofuran THFPolar Aprotic7.61.7566Less polar than other aprotics, but useful for its good solvating power for organic molecules. Often used in organometallic chemistry.[7][8]
Dichloromethane DCMPolar Aprotic9.11.6040Often used in synthesis but is less polar and generally less effective at accelerating Sₙ2 reactions compared to DMF or ACN.[7]
Ethanol EtOHPolar Protic24.51.6978Generally a poor choice due to nucleophile solvation.[4] May be used if the nucleophile is an alcohol itself (Williamson ether synthesis) but expect slower rates.
Toluene -Nonpolar2.40.36111Poor choice for ionic nucleophiles due to low polarity and inability to dissolve reactants. May be suitable for reactions with neutral nucleophiles.

Experimental Protocol: Empirical Solvent Screening

Theoretical knowledge must be validated experimentally. A parallel solvent screen is the most efficient method to identify the optimal conditions for your specific nucleophile and substrate.

Objective

To empirically determine the optimal solvent for the N-alkylation of morpholine with 4-chloromethyl-1-methylpiperidine.

Materials and Reagents
  • 4-chloromethyl-1-methylpiperidine (FW: 147.64 g/mol )[9]

  • Morpholine (FW: 87.12 g/mol )

  • Potassium Carbonate (K₂CO₃), anhydrous (FW: 138.21 g/mol )

  • Candidate Solvents (Anhydrous): DMF, Acetonitrile, THF, Ethanol

  • Internal Standard for analysis (e.g., dodecane)

  • Reaction vials with stir bars and septa

  • Heating block or oil bath

  • Analytical balance, syringes, needles

  • TLC plates and developing chamber

  • GC-MS or LC-MS system for analysis

Workflow Diagram

Solvent_Screening_Workflow A 1. Reagent Preparation (Stock Solutions) B 2. Parallel Reaction Setup (4 Solvents: DMF, ACN, THF, EtOH) A->B C 3. Reaction Execution (Set Temp & Time, e.g., 60°C, 4h) B->C D 4. Timepoint Sampling (e.g., t=1h, 2h, 4h) C->D E 5. Sample Quenching & Prep (Dilution, Add Internal Standard) D->E F 6. Quantitative Analysis (LC-MS or GC-MS) E->F G 7. Data Interpretation (Compare % Conversion vs. Time) F->G H 8. Optimal Solvent Identified G->H

Figure 3: Workflow for parallel solvent screening experiment.

Step-by-Step Methodology
  • Preparation: In a glovebox or under an inert atmosphere, prepare four identical reaction vials. To each vial, add:

    • 4-chloromethyl-1-methylpiperidine (e.g., 74 mg, 0.5 mmol, 1.0 eq)

    • Potassium Carbonate (e.g., 104 mg, 0.75 mmol, 1.5 eq)

    • A magnetic stir bar

  • Solvent Addition: To each respective vial, add 2.5 mL of one of the anhydrous candidate solvents (DMF, ACN, THF, Ethanol) to create a 0.2 M reaction mixture.

  • Reactant Addition: Add morpholine (e.g., 48 µL, 0.55 mmol, 1.1 eq) to each vial via syringe. Seal the vials with septa.

  • Reaction Conditions: Place all four vials in a pre-heated block at a consistent temperature (e.g., 60 °C) and begin stirring.

  • Monitoring: At set time points (e.g., 1, 2, 4, and 18 hours), carefully withdraw a small aliquot (e.g., 20 µL) from each reaction mixture.

  • Sample Preparation for Analysis:

    • Quench each aliquot in a vial containing a suitable solvent (e.g., 1 mL of ethyl acetate) and a known amount of an internal standard.

    • Vortex the sample and filter through a syringe filter or a small plug of silica/celite to remove the base.

  • Analysis: Analyze the prepared samples by GC-MS or LC-MS to determine the percent conversion of the starting material to the desired product by comparing peak areas relative to the internal standard.

  • Interpretation: Plot the percent conversion versus time for each solvent. The solvent that provides the fastest rate and highest conversion to the desired product is the optimal choice for scale-up.

Troubleshooting and Advanced Considerations

  • Low Reactivity: If the reaction is sluggish even in DMF or DMSO, consider increasing the temperature. If the temperature is limited by the solvent's boiling point, a switch to a higher-boiling solvent like DMSO is warranted.

  • Solubility Issues: If the nucleophile or base has poor solubility, a highly polar solvent like DMF or DMSO is essential. In some cases, a phase-transfer catalyst (e.g., TBAB) can be employed in less polar systems to facilitate the reaction.

  • Potential for Elimination (E2): While primary alkyl halides are less prone to elimination than secondary or tertiary ones, strongly basic and sterically hindered nucleophiles can favor the E2 pathway.[6] Polar aprotic solvents generally favor Sₙ2, but if elimination byproducts are observed, a systematic screen of conditions (solvent, temperature, base) is necessary to maximize the Sₙ2/E2 ratio.

Conclusion

The reaction of 4-chloromethyl-1-methylpiperidine is a classic example of an Sₙ2 transformation where solvent choice dictates success. The guiding principle is clear: polar aprotic solvents are superior because they enhance the nucleophile's reactivity by minimizing solvation.[3][5] While solvents like DMF and Acetonitrile are excellent starting points, this guide demonstrates that a rapid, data-driven solvent screening protocol is an invaluable tool for ensuring optimal reaction performance, leading to higher yields, faster reaction times, and improved process efficiency in drug discovery and development.

References

  • Reactivity of Alkyl Halides in SN2 Reactions. Chemistry Steps. [Link]

  • SN2 Effect of Solvent. OpenOChem Learn. [Link]

  • 4-(Chloromethyl)-1-methylpiperidine--hydrogen chloride (1/1) Properties. U.S. Environmental Protection Agency (EPA). [Link]

  • Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]

  • Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. [Link]

  • 4-(Chloromethyl)-1-methylpiperidine. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis of 4-chloro-N-methylpiperidine. PrepChem.com. [Link]

Sources

Application

Application Notes and Protocols: Microwave-Assisted Synthesis of 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine

Abstract This document provides a comprehensive guide to the rapid and efficient synthesis of 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine, a valuable building block in medicinal chemistry and drug discovery. The protoc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the rapid and efficient synthesis of 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine, a valuable building block in medicinal chemistry and drug discovery. The protocol leverages the advantages of microwave-assisted organic synthesis to achieve high yields in significantly reduced reaction times compared to conventional heating methods. This application note is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed experimental protocol, mechanistic insights, and characterization guidelines.

Introduction: The Rationale for a Microwave-Driven Approach

The target molecule, 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine, incorporates a piperidine scaffold, which is a privileged structure in a vast number of pharmaceuticals, and a 4-nitrophenoxy moiety that can serve as a handle for further chemical modifications or as a key pharmacophoric element. Traditional synthesis of such aryl ethers, often accomplished through the Williamson ether synthesis, typically requires prolonged heating under reflux conditions, which can lead to side product formation and energy inefficiency.[1]

Microwave-assisted synthesis has emerged as a powerful tool in modern organic chemistry, aligning with the principles of green chemistry by reducing reaction times, often increasing product yields, and enabling reactions under solvent-free or reduced solvent conditions.[2][3] The mechanism of microwave heating involves direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not dependent on the thermal conductivity of the vessel.[2][3] For the synthesis of 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine, this translates to a dramatic acceleration of the nucleophilic aromatic substitution (SNAr) reaction, providing a practical and efficient route to this important intermediate.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, a variation of the Williamson ether synthesis.[1] The alkoxide, generated in situ from 1-Methyl-4-(hydroxymethyl)piperidine and a suitable base, acts as the nucleophile. It attacks the electron-deficient aromatic ring of 1-fluoro-4-nitrobenzene at the carbon bearing the fluorine atom. The strong electron-withdrawing effect of the nitro group is crucial for activating the aromatic ring towards nucleophilic attack. The fluoride ion is subsequently eliminated, yielding the desired aryl ether.

Reaction:

  • Nucleophile: 1-Methyl-4-(hydroxymethyl)piperidine

  • Electrophile: 1-Fluoro-4-nitrobenzene

  • Base: Potassium Carbonate (K2CO3)

  • Product: 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

SNAr_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination R_OH 1-Methyl-4-(hydroxymethyl)piperidine Alkoxide Alkoxide Intermediate R_OH->Alkoxide + K2CO3 Ar_F 1-Fluoro-4-nitrobenzene Meisenheimer Meisenheimer Complex (Resonance Stabilized) Ar_F->Meisenheimer Base K2CO3 Alkoxide->Meisenheimer Product 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine Meisenheimer->Product - F⁻ Fluoride F⁻

Caption: SNAr mechanism for the synthesis.

Experimental Protocol

This protocol is designed for a standard laboratory-grade microwave synthesizer. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Equipment
Reagents Grade Supplier
1-Methyl-4-(hydroxymethyl)piperidine≥98%Commercially Available
1-Fluoro-4-nitrobenzene≥99%Commercially Available
Potassium Carbonate (K2CO3), anhydrous≥99%Commercially Available
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Commercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
Brine (saturated NaCl solution)-Prepared in-house
Anhydrous Magnesium Sulfate (MgSO4)-Commercially Available
Equipment
Laboratory Microwave Synthesizer (e.g., Biotage Initiator+, CEM Discover)
10 mL microwave reaction vial with a magnetic stir bar
Standard laboratory glassware (beakers, flasks, separatory funnel)
Rotary evaporator
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Flash chromatography system (optional, for high purity)
NMR Spectrometer
Mass Spectrometer (LC-MS or GC-MS)
Step-by-Step Synthesis Procedure
  • Reagent Preparation:

    • To a 10 mL microwave reaction vial containing a magnetic stir bar, add 1-Methyl-4-(hydroxymethyl)piperidine (1.0 mmol, 129.2 mg).

    • Add anhydrous potassium carbonate (1.5 mmol, 207.3 mg). The use of a slight excess of base ensures complete deprotonation of the alcohol.

    • Add anhydrous N,N-dimethylformamide (DMF, 4 mL). DMF is an excellent solvent for this reaction due to its high boiling point and strong microwave absorption.

    • Add 1-fluoro-4-nitrobenzene (1.0 mmol, 141.1 mg).

  • Microwave Irradiation:

    • Seal the reaction vial with a cap.

    • Place the vial in the microwave synthesizer cavity.

    • Irradiate the mixture under the conditions specified in Table 1. The temperature is ramped to 150 °C and held for 15 minutes. This temperature provides sufficient energy for the reaction to proceed rapidly without significant decomposition.

    Table 1: Microwave Reaction Parameters

    Parameter Value Rationale
    Temperature 150 °C Accelerates the SNAr reaction.
    Time 15 minutes Sufficient for reaction completion.
    Power Dynamic (as needed to maintain temperature) Standard for modern microwave synthesizers.
    Pressure Monitored (typically < 15 bar) Safety monitoring.

    | Stirring | High | Ensures homogenous reaction mixture. |

  • Work-up and Purification:

    • After the reaction is complete, cool the vial to room temperature using compressed air.

    • Transfer the reaction mixture to a separatory funnel containing 20 mL of water.

    • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL) to remove residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure product.

Experimental Workflow Diagram

Caption: Experimental workflow from reagents to characterization.

Characterization and Data Analysis

The final product, 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine (CAS: 902454-25-5, Molecular Formula: C13H18N2O3, Molecular Weight: 250.29 g/mol ), should be characterized by NMR and mass spectrometry to confirm its identity and purity.

Predicted Spectroscopic Data
  • 1H NMR (400 MHz, CDCl3):

    • δ ~8.20 (d, 2H): Aromatic protons ortho to the nitro group.

    • δ ~6.95 (d, 2H): Aromatic protons meta to the nitro group.

    • δ ~3.90 (d, 2H): Methylene protons of the -CH2O- group.

    • δ ~2.80 (m, 2H): Piperidine protons at C2 and C6 (axial).

    • δ ~2.25 (s, 3H): Methyl protons of the N-CH3 group.

    • δ ~2.00 (m, 2H): Piperidine protons at C2 and C6 (equatorial).

    • δ ~1.80 (m, 1H): Piperidine proton at C4.

    • δ ~1.60 (m, 4H): Piperidine protons at C3 and C5.

  • 13C NMR (100 MHz, CDCl3):

    • δ ~164.0: Aromatic carbon attached to the oxygen.

    • δ ~141.5: Aromatic carbon bearing the nitro group.

    • δ ~126.0: Aromatic carbons ortho to the nitro group.

    • δ ~114.5: Aromatic carbons meta to the nitro group.

    • δ ~72.0: Methylene carbon of the -CH2O- group.

    • δ ~55.0: Piperidine carbons at C2 and C6.

    • δ ~46.5: Methyl carbon of the N-CH3 group.

    • δ ~38.0: Piperidine carbon at C4.

    • δ ~29.0: Piperidine carbons at C3 and C5.

  • Mass Spectrometry (ESI+):

    • m/z [M+H]+: Expected at 251.14.

    • Key Fragmentation: A characteristic fragmentation would be the cleavage of the C-O bond, leading to fragments corresponding to the 4-nitrophenoxy group and the 1-methyl-4-methylenepiperidinium cation. Another common fragmentation pathway for N-methylpiperidine derivatives is the loss of a methyl group.[1][4]

Expected Results and Troubleshooting

Outcome Expected Value Troubleshooting
Yield > 85%Low Yield: Ensure all reagents are anhydrous. Check the seal on the microwave vial. Increase reaction time in 5-minute increments.
Purity (crude) > 90%Low Purity: Incomplete reaction or side product formation. Monitor by TLC. If side products are observed, consider lowering the reaction temperature.
Appearance Pale yellow solidDark Color: May indicate some decomposition. Ensure the reaction temperature does not overshoot. Purify by flash chromatography.

Conclusion

The microwave-assisted synthesis of 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine offers a rapid, high-yielding, and efficient alternative to traditional synthetic methods. This protocol provides a reliable and reproducible procedure for obtaining this valuable chemical intermediate. The significant reduction in reaction time demonstrates the power of microwave technology in accelerating drug discovery and development workflows.

References

  • A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. Organic Chemistry Research. Available at: [Link]

  • Devasthali, S., et al. (2025). Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. Current Microwave Chemistry, 12(1), 66-72. Available at: [Link]

  • Bentham Science Publishers. (2024). Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. Available at: [Link]

  • Kazemi, M. (2017). A Brief Review: Microwave Assisted Ethers Synthesis. TSI Journals. Available at: [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns. HSC Chemistry. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Piperidine Reaction Mixtures

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the common challenge of removing unreacted 4-nitrophenol from piperidine reaction mixtures. The fol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the common challenge of removing unreacted 4-nitrophenol from piperidine reaction mixtures. The following troubleshooting guides and FAQs are designed to address specific experimental issues, explaining the underlying chemical principles to empower you to make informed decisions during your purification workflows.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most effective and straightforward method for removing 4-nitrophenol?

The most robust and widely used method is acid-base liquid-liquid extraction . This technique exploits the significant difference in acidity between 4-nitrophenol and typical piperidine-based products.

The Underlying Principle: 4-Nitrophenol is acidic, with a pKa of approximately 7.15.[1][2] This is due to the electron-withdrawing nitro group, which stabilizes the resulting phenoxide ion through resonance. Most piperidine derivatives are basic, similar to piperidine itself (the pKa of its conjugate acid, the piperidinium ion, is around 11.2).

By washing your organic reaction mixture with an aqueous basic solution (like sodium hydroxide or sodium carbonate), you selectively deprotonate the acidic 4-nitrophenol. This converts it into its water-soluble salt, sodium 4-nitrophenolate, which is then extracted into the aqueous layer. Your typically less polar, basic, or neutral piperidine product remains in the organic solvent. The bright yellow color of the 4-nitrophenolate anion provides a convenient visual indicator for a successful extraction.[3]

cluster_0 Organic Phase cluster_1 Aqueous Phase RM Reaction Mixture (Product + 4-Nitrophenol) in Organic Solvent (e.g., EtOAc) Wash Wash with Aqueous Base (e.g., 1M NaOH) RM->Wash 1. Add Base Org_Layer Purified Product in Organic Layer Wash->Org_Layer 2. Separate Layers Aq_Layer Sodium 4-Nitrophenolate (Bright Yellow) in Aqueous Layer Wash->Aq_Layer Forms water-soluble salt Start Problem: Organic Layer Still Yellow CheckBase Was sufficient base used? Start->CheckBase CheckpKa Is the base strong enough? (pKa_conj_acid > 8.5) CheckBase->CheckpKa Yes Sol_AddMore Solution: Perform additional basic washes. CheckBase->Sol_AddMore No CheckEmulsion Is there an emulsion? CheckpKa->CheckEmulsion Yes Sol_UseStronger Solution: Use a stronger base (e.g., NaOH, Na₂CO₃). CheckpKa->Sol_UseStronger No Sol_BreakEmulsion Solution: Add brine or wait for layers to separate. CheckEmulsion->Sol_BreakEmulsion Yes

Caption: Troubleshooting Guide for Incomplete 4-Nitrophenol Removal.

Q3: When should I consider using column chromatography over extraction?

While extraction is fast and efficient for bulk removal, column chromatography is the method of choice when:

  • High Purity is Critical: Chromatography can separate compounds with very similar properties, providing a much higher degree of purity than extraction alone. [4][5]* The Product is also Acidic/Basic: If your piperidine product has its own acidic or basic functional groups that interfere with extraction, chromatography offers an orthogonal separation method based on polarity.

  • Multiple Impurities are Present: Chromatography can separate your desired product from 4-nitrophenol and other reaction byproducts in a single process. [6] 4-nitrophenol is a relatively polar compound due to its hydroxyl and nitro groups. Your choice of solvent system (mobile phase) will depend on the polarity of your product. Typically, a gradient of ethyl acetate in hexanes or dichloromethane is a good starting point. [4][7]

Q4: Is recrystallization a viable purification method?

Yes, recrystallization can be an excellent final purification step, particularly if your desired product is a solid. [8][9] Conditions for Success:

  • Solid Product: The technique is only applicable to solid compounds.

  • Solubility Difference: You must find a solvent (or solvent system) in which your product's solubility is high in the hot solvent but low at room temperature or below, while 4-nitrophenol remains soluble (or is insoluble) at all temperatures.

  • Relatively Low Impurity Levels: Recrystallization is most effective after the bulk of the 4-nitrophenol has already been removed by a preliminary method like acid-base extraction. High concentrations of impurities can sometimes inhibit crystal formation or co-crystallize with the product. [10]

Experimental Protocols
Protocol 1: High-Efficiency Removal of 4-Nitrophenol via Acid-Base Extraction

This protocol describes the standard procedure for removing 4-nitrophenol from a reaction mixture dissolved in an organic solvent.

Materials:

  • Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • 1M Sodium Hydroxide (NaOH) or 1M Sodium Carbonate (Na₂CO₃) solution.

  • Deionized Water.

  • Brine (saturated NaCl solution).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel.

Procedure:

  • Setup: Transfer the organic solution of your crude reaction mixture to a separatory funnel of appropriate size.

  • First Wash: Add an equal volume of 1M NaOH solution to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure.

  • Extraction: Close the stopcock and shake the funnel gently for 30-60 seconds. Periodically vent the funnel. Note: Vigorous shaking can cause emulsions.

  • Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The lower aqueous layer should be bright yellow. [3]5. Drain: Carefully drain the lower aqueous layer. If using dichloromethane (denser than water), your product is in the lower layer; be sure to drain the upper aqueous layer.

  • Repeat: Repeat the wash (steps 2-5) with fresh 1M NaOH solution. Continue until the aqueous layer is colorless or only faintly yellow. This ensures complete removal.

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual NaOH.

  • Brine Wash: Wash the organic layer with an equal volume of brine to initiate the drying process and break any minor emulsions.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add a suitable amount of anhydrous Na₂SO₄ or MgSO₄. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Isolation: Filter or decant the dried organic solution away from the drying agent. The solvent can now be removed under reduced pressure to yield the purified product.

Reference Data

For effective troubleshooting and method design, a clear understanding of the physicochemical properties of the compounds involved is crucial.

Table 1: Physicochemical Properties for Separation

CompoundpKaRationale for Acidity/BasicitySolubility Profile
4-Nitrophenol 7.15 [1][2]The phenolic proton is acidic due to resonance stabilization of the conjugate base by the electron-withdrawing nitro group.Sparingly soluble in water; very soluble in ethanol, ether, and acetone. [11][12][13]The sodium salt is highly soluble in water.
Piperidinium Ion ~11.2The parent compound, piperidine, is a secondary amine and acts as a base. This is the pKa of its conjugate acid.Piperidine is miscible with water. N-substituted derivatives vary based on the substituent.
Carbonic Acid (H₂CO₃) 6.4The first dissociation constant relevant for bicarbonate washes.N/A
Bicarbonate (HCO₃⁻) 10.3The second dissociation constant relevant for carbonate washes.N/A
References
  • Solubility of Things. (n.d.). 4-Nitrophenol.
  • ChemicalBook. (n.d.). 4-nitrophenol.
  • National Center for Biotechnology Information. (2023). Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry (US). Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, May 11). Fast way to isolate 4-nitrophenol from 4-aminophenol. Retrieved from [Link]

  • Journal of Chemical Education. (1966). Basic organic laboratory techniques and problem solving: The nitration of 4-nitrophenol. Retrieved from [Link]

  • KTH Royal Institute of Technology. (2017). Homework 3 – 2017/04/11. Retrieved from [Link]

  • UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols. Retrieved from [Link]

  • Course Hero. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Separation of Compounds Using Column Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitrophenol. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Piperidine Ether Synthesis

Welcome to the technical support center for piperidine ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for piperidine ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature. Here, we will dissect common experimental challenges, provide scientifically-grounded solutions, and offer detailed protocols to enhance the success of your syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to piperidine ethers, and why is temperature a critical parameter for each?

A1: Piperidine ethers are typically synthesized via two main pathways, each with distinct temperature sensitivities:

  • Williamson Ether Synthesis: This is a classic S_N2 reaction where an alkoxide (e.g., from a piperidinol) attacks an alkyl halide.[1] Temperature is a delicate balance. It must be high enough to provide sufficient activation energy for the reaction to proceed at a reasonable rate but low enough to prevent side reactions, most notably the E2 elimination of the alkyl halide to form an alkene.[2] Elevated temperatures significantly favor the elimination pathway, which often has a higher activation energy.[2]

  • Buchwald-Hartwig Amination (for N-Aryl Ethers): This palladium-catalyzed cross-coupling reaction forms a C-N bond between the piperidine nitrogen and an aryl halide or pseudohalide. Temperature is crucial for the efficiency of the catalytic cycle, including the oxidative addition and reductive elimination steps.[3] Typical temperatures range from room temperature to over 100°C, depending on the reactivity of the substrates and the catalyst system used.[3][4] Sub-optimal temperatures can lead to slow reaction rates or catalyst decomposition, while excessive heat can cause degradation of starting materials or products.

Q2: What is a standard starting temperature range for a Williamson ether synthesis involving a piperidinol?

A2: A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100°C.[1][5] For reactions involving secondary alcohols like piperidinols, or secondary alkyl halides, it is often prudent to start at the lower end of this range (e.g., 50-60°C) to minimize the competing E2 elimination reaction.[2] Monitoring the reaction by TLC or LC-MS is essential; if the reaction is sluggish, the temperature can be increased incrementally.[6]

Q3: How exactly does temperature influence the competition between substitution (S_N2) and elimination (E2)?

A3: Both the desired S_N2 (ether formation) and the undesired E2 (alkene formation) pathways are accelerated by an increase in temperature. However, elimination reactions generally have a higher activation energy and are more sensitive to temperature changes. Consequently, as the temperature increases, the rate of the E2 reaction increases more significantly than the rate of the S_N2 reaction.[2] This means that at elevated temperatures, the alkene byproduct will be favored, leading to a lower yield of the desired piperidine ether. Therefore, maintaining the lowest feasible temperature that allows for a reasonable reaction rate is key to maximizing the S_N2 product.

Q4: For N-aryl piperidine ether synthesis via Buchwald-Hartwig coupling, what factors dictate the optimal temperature?

A4: The optimal temperature for a Buchwald-Hartwig amination is influenced by several factors:

  • Aryl Halide Reactivity: The general order of reactivity is Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[3] Less reactive halides like aryl chlorides often require higher temperatures (e.g., 80-110°C) to facilitate the initial oxidative addition step.[4]

  • Ligand and Catalyst Stability: The chosen palladium-ligand complex must be thermally stable at the reaction temperature. Some modern, highly active catalysts can facilitate reactions at or near room temperature.[4]

  • Base Strength: The choice of base can impact the required temperature. Weaker bases may necessitate higher temperatures to achieve a sufficient reaction rate.[3]

Q5: Can I use microwave heating to accelerate my reaction?

A5: Yes, microwave irradiation is a powerful tool for accelerating these reactions, often reducing reaction times from many hours to mere minutes.[4] The key consideration is precise temperature control. Microwave energy can cause rapid, localized heating. It is crucial to use a dedicated scientific microwave reactor with internal temperature monitoring to prevent overheating, which can lead to byproduct formation, reagent decomposition, or dangerous pressure buildup. A common approach is to set a maximum temperature (e.g., 100-120°C) and allow the instrument to modulate power to maintain it.

Troubleshooting Guide: Temperature Optimization

This section addresses specific issues you may encounter during your experiments, with a focus on temperature-related solutions.

Problem 1: Low or No Yield of Piperidine Ether
Potential CauseScientific ExplanationRecommended Solution
Reaction Temperature Too Low The system lacks sufficient thermal energy to overcome the activation energy barrier of the reaction. This is common with sterically hindered substrates or less reactive alkyl/aryl halides.[7]Systematically increase the temperature in 10°C increments, monitoring reaction progress by TLC or LC-MS at each stage. For S_N2 reactions, be cautious not to exceed ~100°C to avoid elimination.[1]
Reaction Temperature Too High Starting materials, reagents (especially organometallic catalysts), or the desired product may be thermally unstable, leading to decomposition.[8]Run the reaction at a lower temperature for a longer duration. If decomposition is suspected, perform a stability test on your starting materials at the reaction temperature.
Catalyst Inactivation (Buchwald-Hartwig) The Pd-ligand complex may not be stable at the chosen temperature, or the reaction is not hot enough to drive the catalytic cycle forward.[3]If the reaction is sluggish, a modest increase in temperature (e.g., from 80°C to 100°C) may help. Conversely, if decomposition is observed, screen different ligands that may be more stable or active at lower temperatures.
Problem 2: Significant Alkene Byproduct Formation (from Williamson Ether Synthesis)
Potential CauseScientific ExplanationRecommended Solution
Reaction Temperature Favors E2 Elimination As discussed in the FAQs, higher temperatures disproportionately favor the elimination pathway over the desired S_N2 substitution, especially with secondary alkyl halides.[2]Lower the reaction temperature. This is the most critical parameter to adjust. Attempt the reaction at room temperature first, even if it requires a longer reaction time (12-24 hours). If no reaction occurs, increase to 40-50°C.[2]
Steric Hindrance Bulky alkoxides or sterically hindered alkyl halides increase the steric barrier for the S_N2 backside attack, making the E2 pathway more competitive.In addition to lowering the temperature, consider reversing the roles of the nucleophile and electrophile if possible (e.g., use piperidine to displace a halide from an ether-containing alkyl chain).
Problem 3: Reaction Stalls Before Completion
Potential CauseScientific ExplanationRecommended Solution
Insufficient Thermal Energy The initial reaction may proceed, but as reactant concentration decreases, the reaction rate slows significantly without enough energy to bring it to completion.Once the initial, faster phase of the reaction is complete (as monitored by TLC/LC-MS), consider a slight increase in temperature (e.g., 10-20°C) for the final phase to push the equilibrium towards the product.[6]
Reagent/Catalyst Degradation Over Time At elevated temperatures, the base or catalyst may slowly degrade over the course of a long reaction, leading to a stall.If a reaction requires prolonged heating, consider a strategy of portion-wise addition of a less stable reagent or catalyst over time, while maintaining a moderate temperature.
Visualizing the S_N2 vs. E2 Dilemma

The following diagram illustrates how temperature acts as a key switch between the desired substitution pathway and the undesired elimination pathway.

G cluster_0 Reaction Conditions cluster_1 Potential Pathways cluster_2 Products start Piperidinol Alkoxide + Alkyl Halide sn2 SN2 Pathway start->sn2 Low Temperature (e.g., RT - 60°C) e2 E2 Pathway start->e2 High Temperature (e.g., >80°C) ether Desired Piperidine Ether sn2->ether alkene Undesired Alkene e2->alkene

Caption: Temperature effect on S_N2 vs. E2 pathways.

Troubleshooting Workflow for Low Yield

Use this decision tree to diagnose and resolve low-yield reactions, with a focus on temperature optimization.

G start Low Yield Observed check_temp Was reaction temp < 50°C (Williamson) or < 80°C (B-H)? start->check_temp increase_temp Solution: Increase temp by 10-20°C. Monitor closely. check_temp->increase_temp Yes check_side_products Are elimination/decomposition byproducts observed? check_temp->check_side_products No lower_temp Solution: Decrease temp by 20°C. Increase reaction time. check_side_products->lower_temp Yes optimize_other Issue may not be temperature. Investigate solvent, base, or catalyst choice. check_side_products->optimize_other No

Caption: Decision tree for troubleshooting low reaction yield.

Experimental Protocols

Protocol: Synthesis of 1-Methyl-4-phenoxypiperidine via Williamson Ether Synthesis

This protocol provides a representative example of forming a piperidine ether, with specific temperature controls.

Materials:

  • 1-Methylpiperidin-4-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Bromobenzene

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Alkoxide Formation:

    • To an oven-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add 1-methylpiperidin-4-ol (1.0 equivalent).

    • Dissolve the alcohol in anhydrous DMF (approx. 0.5 M concentration).

    • Cool the solution to 0°C using an ice-water bath.

    • Carefully add sodium hydride (1.1 equivalents) portion-wise. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.

  • Ether Synthesis Reaction:

    • Add bromobenzene (1.2 equivalents) dropwise to the freshly prepared alkoxide solution at room temperature.

    • Heat the reaction mixture to 80°C using an oil bath with a condenser. Note: This temperature is a starting point; optimization may be required.

    • Maintain the temperature and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting alcohol is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly pouring it into a beaker of cold water.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-methyl-4-phenoxypiperidine.

References

  • 9Organic Process Research & Development.

  • 10BenchChem.

  • 11BenchChem.

  • 12BenchChem.

  • ResearchGate.

  • 8BenchChem.

  • ResearchGate.

  • Defense Technical Information Center.

  • National Center for Biotechnology Information.

  • 6BenchChem.

  • ResearchGate.

  • Organic Chemistry Portal.

  • Wikipedia.

  • 13University of Leeds.

  • 5BenchChem.

  • 3WuXi AppTec.

  • ChemSpider SyntheticPages.

  • Organic Chemistry Portal.

  • ResearchGate.

  • Royal Society of Chemistry.

  • 7University of Richmond.

  • MDPI.

  • 14University of Glasgow.

  • 15BenchChem.

  • Organic Chemistry Portal.

  • Master Organic Chemistry.

  • 16Pearson.

  • 17University of Wisconsin-Platteville.

  • 2BenchChem.

  • 18Fiveable.

  • Reddit.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Optimizing Structural Elucidation of Piperidine Ethers via Mass Spectrometry

Executive Summary & Strategic Context In drug development, 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine represents a classic pharmacophore scaffold, sharing structural homology with antihistamines, anti-arrhythmics, and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In drug development, 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine represents a classic pharmacophore scaffold, sharing structural homology with antihistamines, anti-arrhythmics, and synthetic precursors to analgesics like fentanyl derivatives. Its structure combines a basic tertiary amine (N-methylpiperidine) with an electron-deficient aromatic system (p-nitrophenyl ether).

Accurate detection and structural confirmation of this molecule require a nuanced choice between ionization techniques. This guide compares Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) , demonstrating that while EI provides fingerprinting specificity, ESI-MS/MS offers superior sensitivity and diagnostic product ions for biological matrix analysis.

The Core Challenge

The ether linkage and the basic nitrogen create competing charge localization sites. The "hard" ionization of EI often obliterates the molecular ion (


), making molecular weight confirmation difficult. Conversely, "soft" ESI preserves the parent ion but requires optimized Collision-Induced Dissociation (CID) to generate meaningful structural data.

Comparative Analysis: Ionization Techniques

The following table contrasts the performance of the two primary MS modalities for this specific analyte.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Primary Ion Observed Fragment Ions (Base Peak)Protonated Molecule

Molecular Ion (

)
Weak or Absent (<5% abundance)Dominant (Base Peak)
Sensitivity Nanogram rangePicogram/Femtogram range
Fragmentation Control Non-adjustable (70 eV fixed)Tunable (Collision Energy ramping)
Key Diagnostic Ion

96 (Piperidine ring fragment)

112 (Cleavage at ether)
Best Application GC-MS Impurity Profiling (Synthesis)LC-MS/MS Bioanalysis (DMPK)

Deep Dive: Fragmentation Mechanisms

Molecular Properties
  • Formula:

    
    
    
  • Exact Mass: 250.1317 Da

  • 
    :  251.1390 Da
    
ESI-CID Fragmentation Pathway (Positive Mode)

In positive ESI, the proton affinity of the tertiary amine (piperidine nitrogen) dictates the charge localization. The fragmentation is charge-remote or charge-proximate depending on the collision energy.

  • Precursor:

    
     251.14
    
  • Primary Pathway (Ether Cleavage): The weakest bond is the

    
     ether linkage.
    
    • Mechanism: Heterolytic cleavage occurs.[1][2] The positive charge remains on the piperidine fragment due to the high basicity of the nitrogen. The nitrophenoxy group leaves as a neutral radical/molecule.

    • Product Ion:

      
       112.11 (
      
      
      
      ). This is the Quantifier Ion .
    • Structure: 1-methyl-4-methylenepiperidinium.

  • Secondary Pathway (Nitro Loss):

    • Mechanism: Common in aromatic nitro compounds, even in positive mode.

    • Product Ion:

      
       221 (
      
      
      
      ) or
      
      
      205 (
      
      
      ).
  • Tertiary Pathway (Ring Contraction):

    • Product Ion:

      
       70 (
      
      
      
      ). Typical piperidine ring fragment.[3][4][5]
EI Fragmentation Pathway (70 eV)
  • Mechanism: Radical cation formation followed by

    
    -cleavage.[2]
    
  • Dominant Fragment: Ionization at the nitrogen triggers

    
    -cleavage of the ring carbons.[3]
    
  • Base Peak:

    
     96 (
    
    
    
    ). This is the N-methyl-tetrahydropyridine ion, characteristic of N-methylpiperidines.

Visualization of Fragmentation Pathways[6][7][8]

The following diagram illustrates the logical flow of fragmentation under ESI-CID conditions, highlighting the transition from the parent ion to the diagnostic fragments.

G Parent Precursor Ion [M+H]+ m/z 251.14 (Protonated on Piperidine N) TS1 Transition State A (Ether C-O Bond Strain) Parent->TS1 CID (20-30 eV) TS2 Transition State B (Nitro Group Instability) Parent->TS2 Low Energy Frag1 Major Product Ion m/z 112.11 (1-methyl-4-methylenepiperidinium) TS1->Frag1 Heterolytic Cleavage Neutral1 Neutral Loss (4-Nitrophenol moiety) TS1->Neutral1 Frag2 Minor Product Ion m/z 221.14 (Loss of NO) TS2->Frag2 Neutral Loss (-30 Da) Frag3 Ring Fragment m/z 70.06 (Tetrahydropyridine) Frag1->Frag3 High Energy Ring Opening

Figure 1: ESI-MS/MS Fragmentation pathway. The m/z 112 fragment is diagnostic for the N-methylpiperidine core.

Experimental Protocol: Method Development

To replicate these results or validate a new lot of material, follow this self-validating protocol.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (1 mg/mL).

  • Working Standard: Dilute stock 1:1000 in 50:50 Acetonitrile:Water + 0.1% Formic Acid (1 µg/mL).

    • Why Formic Acid? To ensure full protonation of the piperidine nitrogen (

      
      ), maximizing 
      
      
      
      abundance.
LC-MS/MS Optimization Workflow (Direct Infusion)
StepParameterSetting/ActionRationale
1 Source ESI Positive ModeBasic nitrogen requires positive polarity.
2 Flow Rate 10 µL/min (Infusion)Steady state signal for tuning.
3 Q1 Scan 240–260 DaIdentify parent ion (

251.1).
4 DP/Cone Voltage Ramp 20–80 VOptimize declustering without in-source fragmentation.
5 Product Scan MS2 of 251.1 (50–260 Da)Map all fragments.
6 CE Ramp 10, 20, 30, 40, 50 eVDetermine energy that yields 10% parent / 90% fragments.
Acceptance Criteria (System Suitability)
  • Signal-to-Noise: The

    
     112 peak must have S/N > 100 at 100 ng/mL.
    
  • Branching Ratio: The ratio of

    
     112 to 
    
    
    
    70 should remain constant (±15%) across the chromatographic peak to confirm peak purity.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for alpha-cleavage rules in piperidines).

  • NIST Chemistry WebBook. Mass Spectrum of N-Methylpiperidine derivatives. (Reference for m/z 96/97 fragments in EI).

  • Holčapek, M., et al. (2010). Fragmentation behavior of N-oxides and N-substituted piperidines in ESI-MS/MS. Journal of Mass Spectrometry. (Mechanistic insight into piperidine ring opening).

  • BenchChem Application Notes. (2025). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. (General guide for piperidine pharmacophores).

Sources

Comparative

Comparative Validation Guide: LC-MS Purity Assessment of 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine

Executive Summary & Strategic Rationale In the synthesis of pharmaceutical intermediates, 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine represents a classic "hybrid" analyte: it possesses a distinct UV chromophore (the n...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the synthesis of pharmaceutical intermediates, 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine represents a classic "hybrid" analyte: it possesses a distinct UV chromophore (the nitrophenyl group) and a highly ionizable basic center (the piperidine nitrogen).

While HPLC-UV is the industry workhorse for routine purity checks, it suffers from a critical blind spot in this specific context: it often fails to detect the non-chromophoric piperidine precursors.

This guide outlines a self-validating LC-MS methodology designed to supersede traditional UV methods.[1] By leveraging the mass selectivity of a Single Quadrupole (QDa) or Triple Quadrupole (QqQ) system, we can quantify impurities that are invisible to UV detection, ensuring the downstream safety of this building block in drug development.

Technical Deep Dive: The "Why" Behind the Protocol

To validate purity effectively, one must first understand the molecular behavior and the synthesis-derived risks.

Molecular Profile & Impurity Landscape[1]
  • Target Molecule: 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine (

    
    )
    
  • Monoisotopic Mass: 250.13 Da[1]

  • Ionization State: Protonated

    
     at m/z 251.14 (ESI Positive).[1]
    

The Synthesis Risk: This molecule is typically synthesized via Nucleophilic Aromatic Substitution (


) or Williamson Ether synthesis. This creates two distinct classes of impurities:
  • UV-Active Impurities: Unreacted p-fluoronitrobenzene or p-nitrophenol.[1] These are easily seen by HPLC-UV at 254 nm.[1]

  • UV-Silent Impurities: Unreacted 1-methyl-4-(hydroxymethyl)piperidine.[1] This precursor lacks the nitro-chromophore.[1] It is virtually invisible at 254 nm but ionizes strongly in ESI+.[1]

Comparative Technology Matrix

The following table contrasts the detection capabilities for this specific piperidine derivative.

FeatureHPLC-UV (Diode Array)LC-MS (ESI+)NMR (

H)
Primary Detection Nitrophenyl chromophore (

)
Protonated amine (

)
Proton environments
Sensitivity (LOD) ~0.1% (High background)< 0.01% (Trace analysis)~1.0% (Low sensitivity)
Selectivity Low (Co-eluting peaks merge)High (Mass extraction separates co-eluters)High (Structural certainty)
Blind Spot Piperidine precursors (No UV) Non-ionizable salts/solventsTrace impurities
Throughput HighHighLow

Experimental Protocol: The Self-Validating System

This protocol uses a "Mass Balance" approach.[1] We do not just look for the product; we specifically scan for the known missing mass of the precursors.

Reagents & Sample Preparation
  • Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).[1] Rationale: Low pH ensures the piperidine nitrogen is fully protonated for maximum ESI+ sensitivity.

  • Solvent B: 0.1% Formic Acid in Acetonitrile.[1]

  • Diluent: 50:50 Water:Acetonitrile.[1] Rationale: Matches initial gradient conditions to prevent peak distortion.

Chromatographic Conditions (UHPLC)
  • Column: C18 Charged Surface Hybrid (CSH),

    
     mm, 1.7 µm.
    
    • Expert Insight: Standard C18 columns often show tailing for basic amines like piperidine.[1] A CSH or "base-deactivated" column provides sharper peak shapes under acidic conditions.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient:

    • 0.0 min: 5% B[1]

    • 4.0 min: 95% B (Hold 1 min)

    • 5.1 min: 5% B (Re-equilibrate)

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[1][2]

  • Scan Mode: Full Scan (m/z 100–600) + SIM (Selected Ion Monitoring) for targets.[1]

  • Key Targets (SIM/MRM):

    • Target Analyte: m/z 251.1

      
      
      
    • Impurity A (Precursor): m/z 130.1 (1-methyl-4-hydroxymethylpiperidine)[1]

    • Impurity B (Hydrolysis): m/z 140.0 (p-nitrophenol, weak in Pos, better in Neg, but often detectable as adducts).[1]

Visualization: Workflow & Logic

The Analytical Decision Matrix

This diagram illustrates the logical flow for determining purity, highlighting where UV fails and MS succeeds.

ValidationLogic Sample Crude Reaction Mixture Separation UHPLC Separation (C18 Column) Sample->Separation Split Separation->Split UV_Det UV Detection (254 nm) Split->UV_Det Channel A MS_Det MS Detection (ESI+) Split->MS_Det Channel B Result_UV Detects: Product & Nitrophenol Impurities UV_Det->Result_UV Result_MS Detects: Product & Piperidine Precursors MS_Det->Result_MS Decision Data Synthesis: Overlay Chromatograms Result_UV->Decision Quantifies Chromophores Result_MS->Decision Identifies 'Hidden' Amines Final Validated Purity Profile Decision->Final

Caption: Analytical workflow demonstrating the complementary nature of UV and MS detection. The "Data Synthesis" step is critical for identifying non-chromophoric impurities.

ESI Fragmentation Pathway

Understanding how the molecule breaks down confirms identity.[1]

Fragmentation Parent Parent Ion [M+H]+ = 251.1 EtherCleave Ether Cleavage Parent->EtherCleave CID Energy Frag1 Piperidine Carbocation m/z ~ 112.1 EtherCleave->Frag1 Neutral Neutral Loss: p-Nitrophenol (139 Da) EtherCleave->Neutral

Caption: Primary fragmentation pathway in ESI+. The cleavage of the ether bond yields a characteristic piperidine fragment (m/z 112), confirming the core structure.

Results Interpretation & Validation Criteria

To declare the method "Valid" according to ICH Q2(R1) standards, the following criteria must be met using the data generated above.

Specificity (The "Purity" Check)
  • Requirement: The MS spectrum at the apex of the main peak (251.1) must be free of significant co-eluting masses (e.g.,

    
     methylation byproducts).
    
  • Procedure: Extract Ion Chromatograms (XIC) for known impurities.[1] If an XIC peak aligns perfectly with the main peak, the method gradient must be flattened to achieve separation.

Linearity & Range
  • Requirement:

    
     for the main analyte.[1][3]
    
  • Critical Step: Because ESI ionization can saturate at high concentrations (unlike UV), you must validate the linear dynamic range.

    • Recommendation: Dilute samples to < 10 µg/mL for the MS detector, even if UV can handle higher loads.

Sensitivity (LOD/LOQ)
  • UV Limit: Typically ~0.05% area normalization.[1]

  • MS Limit: Capable of detecting 0.005% impurity levels.

  • Application: Use the MS trace to "clear" the background. If the MS baseline is flat at m/z 130 (starting material), the reaction conversion is truly >99.9%.

References

  • International Conference on Harmonisation (ICH). (2005).[1][4] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Holčapek, M., et al. (2012).[1] Basic rules for the interpretation of electrospray mass spectra of small molecules. Journal of Mass Spectrometry.[1] [Link]

  • PubChem. (n.d.).[1][5] Compound Summary for CID 11660378 (Related Piperidine Derivatives).[1] National Library of Medicine.[1] [Link]

  • Dolan, J. W. (2010).[1] LC-MS: The Transition from HPLC.[1][6] LCGC North America.[1] [Link]

Sources

Safety & Regulatory Compliance

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